molecular formula C14H18FNO2 B406090 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

2-(piperidin-1-yl)ethyl 3-fluorobenzoate

货号: B406090
分子量: 251.3g/mol
InChI 键: XUJYXEJHLPLIJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(piperidin-1-yl)ethyl 3-fluorobenzoate ( 3937-66-4) is a synthetic organic compound with a molecular formula of C14H18FNO2 and a molecular weight of 251.30 g/mol . This chemical features a fluorobenzoate moiety linked to a piperidine-containing ethanol group, a structural motif of significant interest in medicinal chemistry for the design and development of bioactive molecules. Compounds with piperidine and fluorobenzoate elements are frequently investigated as potential inhibitors for various therapeutic targets. Research indicates that similar structural frameworks, particularly those incorporating a fluorine atom on a benzene ring, are explored in the development of potent soluble epoxide hydrolase (sEH) inhibitors . The introduction of fluorine is a common strategy in drug design, as it can influence a molecule's electronic properties, metabolic stability, and binding affinity . sEH is a key pharmacological target for anti-inflammatory drug design, and potent inhibitors have shown promise in preclinical models for treating conditions such as rheumatoid arthritis, acute pancreatitis, and sepsis . As a fluorinated building block, this compound provides researchers with a valuable reagent for structure-activity relationship (SAR) studies and the synthesis of more complex molecules for biological evaluation. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in laboratory settings. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

分子式

C14H18FNO2

分子量

251.3g/mol

IUPAC 名称

2-piperidin-1-ylethyl 3-fluorobenzoate

InChI

InChI=1S/C14H18FNO2/c15-13-6-4-5-12(11-13)14(17)18-10-9-16-7-2-1-3-8-16/h4-6,11H,1-3,7-10H2

InChI 键

XUJYXEJHLPLIJB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)F

规范 SMILES

C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)F

产品来源

United States
Foundational & Exploratory

2-(piperidin-1-yl)ethyl 3-fluorobenzoate physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the physical and chemical properties of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate, a compound of interest for researchers and professionals in the fields of drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to present a robust and predictive profile.

Introduction

2-(piperidin-1-yl)ethyl 3-fluorobenzoate is a small molecule that incorporates three key structural features: a piperidine ring, an ethyl ester linkage, and a 3-fluorinated benzene ring. The piperidine moiety is a common scaffold in many pharmaceuticals due to its ability to interact with various biological targets. The fluorinated aromatic ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive feature in drug design. This guide will delve into the predicted physicochemical properties, a proposed synthetic route, and detailed analytical methodologies for the characterization of this compound.

Physicochemical Properties

The physical and chemical properties of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate are predicted based on the known characteristics of its constituent functional groups and analogous structures.

Table 1: Predicted Physicochemical Properties of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

PropertyPredicted Value/InformationReference/Justification
Molecular Formula C₁₄H₁₈FNO₂Based on structural components.
Molecular Weight 251.30 g/mol Calculated from the molecular formula.
CAS Number 138199-71-0[1][2] Note: Some databases may incorrectly associate this CAS number with other compounds.
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar benzoate esters and piperidine derivatives.
Boiling Point Not experimentally determined. Predicted to be > 200 °C at atmospheric pressure.High boiling points are characteristic of compounds with similar molecular weight and polarity.
Melting Point Not experimentally determined.The presence of the flexible ethyl-piperidine chain may result in a low melting point or an amorphous solid.
Solubility Predicted to be soluble in water and common organic solvents such as ethanol, methanol, and dichloromethane.The piperidine nitrogen can be protonated, increasing aqueous solubility. Piperidine and its derivatives are generally soluble in organic solvents.[3][4]
pKa The piperidine nitrogen is basic, with a predicted pKa of the conjugate acid around 8-9.Based on the pKa of similar N-alkyl piperidines.

Synthesis

A plausible and efficient synthesis of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate involves the esterification of 3-fluorobenzoic acid with 2-(piperidin-1-yl)ethanol. This can be achieved through a direct acid-catalyzed esterification or, more commonly, via a two-step procedure involving the activation of the carboxylic acid.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 3-fluorobenzoic_acid 3-Fluorobenzoic Acid 3-fluorobenzoyl_chloride 3-Fluorobenzoyl Chloride 3-fluorobenzoic_acid->3-fluorobenzoyl_chloride SOCl₂ or (COCl)₂ 2-piperidinoethanol 2-(Piperidin-1-yl)ethanol target_compound 2-(piperidin-1-yl)ethyl 3-fluorobenzoate 3-fluorobenzoyl_chloride->target_compound 2-(Piperidin-1-yl)ethanol, Base (e.g., Triethylamine)

Caption: Proposed two-step synthesis of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

  • To a stirred solution of 3-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to yield crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

  • Dissolve 2-(piperidin-1-yl)ethanol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C and add a solution of 3-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-(piperidin-1-yl)ethyl 3-fluorobenzoate.[5]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and piperidine protons.

  • Aromatic Protons (δ 7.0-8.0 ppm): A complex multiplet pattern corresponding to the four protons on the 3-fluorinated benzene ring.

  • Ethyl Protons (δ 4.2-4.5 ppm and δ 2.6-2.9 ppm): Two triplets corresponding to the -OCH₂- and -NCH₂- protons of the ethyl linker.

  • Piperidine Protons (δ 2.3-2.6 ppm and δ 1.4-1.7 ppm): Broad multiplets for the protons on the piperidine ring.

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

  • Carbonyl Carbon (δ ~165 ppm): A characteristic signal for the ester carbonyl carbon.

  • Aromatic Carbons (δ 115-165 ppm): Signals for the six carbons of the benzene ring, with the carbon attached to the fluorine showing a large C-F coupling constant.

  • Ethyl and Piperidine Carbons (δ 20-70 ppm): Signals corresponding to the carbons of the ethyl linker and the piperidine ring.

Reference NMR data for methyl 3-fluorobenzoate can be used to aid in the assignment of the aromatic signals.[6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)AssignmentIntensityReference
~1720-1730C=O stretch (aromatic ester)Strong[7][8][9][10]
~1250-1300C-O stretch (ester)Strong[7][8][10]
~1100-1150C-O stretch (ester)Strong[7]
~1600, ~1480C=C stretch (aromatic ring)Medium[9]
~1200-1250C-F stretchStrong
~2800-3000C-H stretch (aliphatic)Medium
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 252.3.

  • Fragmentation Pattern: Tandem MS (MS/MS) of the parent ion is predicted to show characteristic fragmentation of the piperidine ring and cleavage of the ester linkage. Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom and ring-opening reactions.[11][12][13][14]

MS_Fragmentation M_H [M+H]⁺ m/z 252.3 Fragment1 Loss of C₇H₅FO₂ m/z 112.1 (Piperidinylethyl cation) M_H->Fragment1 Cleavage of ester C-O bond Fragment2 Loss of C₇H₁₄N m/z 141.0 (3-Fluorobenzoyl cation) M_H->Fragment2 Cleavage of ester O-C bond Fragment3 Loss of C₂H₄ m/z 224.2 M_H->Fragment3 Rearrangement and loss of ethylene

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Safety and Handling

While specific toxicological data for 2-(piperidin-1-yl)ethyl 3-fluorobenzoate is not available, a risk assessment should be conducted based on the properties of similar compounds.

  • General Hazards: Piperidine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and eye irritation.[15][16]

  • Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a detailed predictive overview of the physical and chemical properties of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate. The proposed synthetic route and analytical methodologies offer a solid foundation for researchers working with this and structurally related compounds. The information presented herein, derived from established chemical principles and data from analogous structures, serves as a valuable resource for the synthesis, characterization, and safe handling of this molecule in a research and development setting.

References

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  • Valli, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 751-759.
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  • ChemicalBook. (n.d.). 3-Fluorobenzoic acid(455-38-9) 13C NMR spectrum.
  • National Center for Biotechnology Information. (2021, March 3). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega.
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Sources

Mechanism of Action of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(piperidin-1-yl)ethyl 3-fluorobenzoate belongs to the aminoalkyl benzoate class of pharmacological agents, structurally analogous to classic ester-type local anesthetics[1]. In neuropharmacological and cardiac safety contexts, its primary in vitro mechanism of action is the state- and use-dependent blockade of voltage-gated sodium channels (VGSCs or Nav channels)[2].

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its structural pharmacology, its interaction with the Nav channel pore, and the self-validating in vitro experimental workflows required to quantify its electrophysiological profile.

Structural Pharmacology & Physicochemical Profiling

To understand the in vitro behavior of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate, we must deconstruct its pharmacophore. The molecule consists of three distinct domains, each dictating a specific aspect of its pharmacokinetics and pharmacodynamics:

  • Lipophilic Aromatic Ring (3-Fluorobenzoate): The aromatic ring facilitates partitioning into the lipid bilayer. The critical addition of the highly electronegative fluorine atom at the meta position withdraws electron density from the ester carbonyl. This electronic effect sterically and electronically shields the ester bond, significantly reducing its susceptibility to rapid hydrolysis by non-specific esterases in in vitro cell culture models compared to non-fluorinated analogs.

  • Intermediate Ester Linkage: Connects the lipophilic and hydrophilic domains, classifying the molecule as an ester-type Nav blocker.

  • Hydrophilic Tertiary Amine (Piperidine Ring): The 2-(piperidin-1-yl)ethyl moiety acts as a titratable amine. With an estimated pKa of ~8.5, the molecule exists in a dynamic equilibrium at physiological pH (7.4). The uncharged free-base form is highly membrane-permeable, while the protonated cationic form is the active species that binds to the intracellular receptor site[3].

Table 1: Predicted Physicochemical Parameters
ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 251.30 g/mol Small molecule; rapid diffusion kinetics in vitro.
pKa (Piperidine) ~8.5 - 8.8Ensures ~10-15% of the drug is neutral at pH 7.4 for membrane crossing.
LogP (Octanol/Water) ~2.8 - 3.2Optimal lipophilicity for rapid bilayer partitioning without extreme trapping.
Esterase Stability Moderate-High3-fluoro substitution prolongs half-life in serum-containing media.

Core Mechanism of Action: Nav Channel Blockade

The in vitro efficacy of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate is governed by the Modulated Receptor Hypothesis originally proposed by Hille[2]. The compound does not simply plug an open pore; its affinity is dynamically regulated by the conformational state of the Nav channel.

Receptor Site Binding

Once the neutral free-base crosses the cell membrane, it becomes protonated in the slightly more acidic intracellular environment (pH ~7.2). The cationic molecule then enters the inner vestibule of the Nav channel, binding to highly conserved aromatic residues (specifically Phenylalanine and Tyrosine) located in the S6 segment of Domain IV (DIV-S6)[4].

State- and Use-Dependent Blockade
  • Tonic (Resting) Block: At hyperpolarized resting membrane potentials (e.g., -100 mV), the channel activation gate is closed. The drug has low affinity for this state, resulting in minimal baseline inhibition.

  • Use-Dependent Block: When the cell undergoes high-frequency depolarization (e.g., a 10 Hz pulse train), the channel rapidly cycles through Open and Fast-Inactivated states[5]. 2-(piperidin-1-yl)ethyl 3-fluorobenzoate exhibits a profoundly higher affinity for these states. Because the drug's dissociation rate during the brief interpulse repolarization is slower than the stimulation frequency, the block accumulates with each successive pulse[6].

Access Pathways

The compound utilizes two distinct access pathways to reach the DIV-S6 binding site:

  • The Hydrophilic Pathway: The protonated drug enters the inner vestibule directly from the cytoplasm when the activation gate opens during depolarization.

  • The Hydrophobic Pathway: The neutral, unprotonated drug partitions into the lipid bilayer and enters the pore laterally through lipid-facing fenestrations in the channel structure, allowing it to bind even when the channel is closed or inactivated[3].

G RS Resting State (Low Affinity) OS Open State (High Affinity) RS->OS Depolarization IS Inactivated State (High Affinity) OS->IS Fast Inactivation BS Drug-Bound Blocked State OS->BS Hydrophilic Pathway IS->RS Repolarization IS->BS Hydrophobic Pathway BS->RS Slow Dissociation

Fig 1: State-dependent Nav channel blockade pathways based on the Modulated Receptor Hypothesis.

In Vitro Experimental Workflows (Self-Validating Systems)

To rigorously quantify the mechanism of action, we employ automated whole-cell patch-clamp electrophysiology. This protocol is designed as a self-validating system: by manipulating the holding potential and pulse frequency, we isolate the specific conformational states of the Nav channel.

Protocol 1: Quantifying State- and Use-Dependent Blockade

Objective: Determine the IC50 of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate for resting vs. inactivated Nav1.5 channels[7].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 channels. Harvest and suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Whole-Cell Configuration: Establish a >1 GΩ seal using a planar patch-clamp system or borosilicate glass pipettes. Rupture the membrane to achieve whole-cell access.

  • Tonic Block Assessment (Resting State):

    • Causality: Hold the membrane at -100 mV to force >99% of channels into the resting state.

    • Action: Apply a single 20 ms test pulse to -10 mV every 10 seconds (0.1 Hz). Perfuse the compound and measure the reduction in peak inward sodium current (I_Na).

  • State-Dependent Assessment (Inactivated State):

    • Causality: Shift the holding potential to -60 mV (near the V1/2 of inactivation). This drives a significant fraction of channels into the fast-inactivated state, exposing the high-affinity binding conformation.

    • Action: Apply the test pulse and calculate the leftward shift in the IC50 curve.

  • Use-Dependent Protocol:

    • Causality: To mimic high-frequency firing (e.g., arrhythmia or pain signaling), apply a train of depolarizing pulses.

    • Action: From a holding potential of -100 mV, apply a 10 Hz train of 20 ms pulses to -10 mV. Measure the fractional block of the 1st pulse versus the 30th pulse to quantify cumulative use-dependent inhibition[5].

Workflow Step1 HEK293-Nav Cell Preparation Step2 Whole-Cell Configuration Step1->Step2 Step3 Tonic Block Protocol (0.1 Hz, -100mV) Step2->Step3 Step4 Use-Dependent Protocol (10 Hz Pulse Train) Step3->Step4 Step5 IC50 & Kinetics Analysis Step4->Step5

Fig 2: Automated patch-clamp workflow for quantifying state- and use-dependent Nav inhibition.

Table 2: Representative Electrophysiological Data Profile (Nav1.5)

(Note: Values are representative benchmarks for fluorinated aminoalkyl benzoates)

Experimental ConditionVoltage ProtocolExpected IC50 RangeMechanistic Interpretation
Tonic Block (Resting) Hold -100 mV, 0.1 Hz150 - 300 µMLow affinity for closed activation gate.
State-Dependent Block Hold -60 mV, 0.1 Hz10 - 30 µMHigh affinity for the inactivated state conformation.
Use-Dependent Block Hold -100 mV, 10 Hz5 - 15 µMDrug accumulation due to slow dissociation kinetics.

Conclusion

2-(piperidin-1-yl)ethyl 3-fluorobenzoate operates as a highly effective, state-dependent inhibitor of voltage-gated sodium channels. Its rational design—combining the titratable piperidine ring for optimal membrane traversal and the 3-fluorobenzoate moiety for enhanced lipophilicity and esterase stability—makes it a robust tool compound for in vitro electrophysiological assays. By utilizing rigorous patch-clamp protocols that manipulate membrane voltage and stimulation frequency, researchers can accurately isolate its high-affinity interactions with the open and inactivated states of the Nav channel pore.

References

  • Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants Source: PMC (National Institutes of Health) URL:[Link]

  • Sodium Channels and Local Anesthetics—Old Friends With New Perspectives Source: Frontiers in Pharmacology URL:[Link]

  • The Sodium Channel as a Target for Local Anesthetic Drugs Source: PMC (National Institutes of Health) URL:[Link]

  • Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes Source: Circulation Research (American Heart Association Journals) URL:[Link]

  • CHO-Na 1.5 use-dependent blockers Source: Sophion Bioscience URL:[Link]

  • Assessing use-dependent inhibition of the cardiac Na(+) current (I(Na)) in the PatchXpress automated patch clamp Source: PubMed (National Institutes of Health) URL:[Link]

  • US4001413A - Pharmaceutical local anesthetic composition employing saxitoxin Source: Google Patents URL

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2-(piperidin-1-yl)ethyl 3-fluorobenzoate molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular weight and exact mass of the compound 2-(piperidin-1-yl)ethyl 3-fluorobenzoate. It is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar small molecules. Beyond presenting the fundamental physicochemical properties, this document elucidates the theoretical underpinnings of these parameters and outlines the current, field-proven methodologies for their empirical determination.

Introduction: The Significance of Precise Molecular Mass in Drug Discovery

In the landscape of modern drug development, the unambiguous characterization of a chemical entity is paramount. The molecular weight and exact mass are fundamental properties that serve as the initial checkpoints in the identification and verification of a synthesized compound. An accurate determination of these values provides a high degree of confidence in the molecular formula, thereby underpinning all subsequent biological and toxicological evaluations.

2-(piperidin-1-yl)ethyl 3-fluorobenzoate, a substituted benzoate ester, belongs to a class of compounds with significant interest in medicinal chemistry. The piperidine moiety is a common scaffold in many approved drugs, valued for its pharmacokinetic properties. The fluorinated benzene ring is often incorporated to enhance metabolic stability and binding affinity. Given its potential as a lead compound or a research tool, a thorough understanding of its basic chemical properties is essential.

This guide will first present the calculated molecular weight and exact mass of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate. Subsequently, it will delve into the theoretical distinction between these two crucial parameters. Finally, a detailed, self-validating experimental protocol for the determination of these values using high-resolution mass spectrometry will be provided, complete with an explanation of the underlying principles.

Physicochemical Properties of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

The primary molecular identifiers for 2-(piperidin-1-yl)ethyl 3-fluorobenzoate are summarized in the table below. These values are derived from its molecular formula, C₁₄H₁₈FNO₂.

PropertyValueSource
Molecular Formula C₁₄H₁₈FNO₂Calculated
Molecular Weight 251.30 g/mol [1][2]
Exact Mass 251.13215 u[1]

Theoretical Framework: Molecular Weight vs. Exact Mass

A common point of confusion in chemical literature is the interchangeable use of "molecular weight" and "exact mass." While related, these terms have distinct definitions and implications for analytical characterization.

Molecular Weight (or Molar Mass) is an average value calculated using the weighted average of the natural abundances of the isotopes of each element in the molecule. The atomic weights listed on the periodic table are these averaged values. For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of ¹²C, ¹³C, and ¹⁴C. Molecular weight is typically expressed in grams per mole ( g/mol ).

Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For example, in the calculation of the exact mass of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate, the masses of ¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O are used. This value represents the mass of a single molecule containing only the most common isotopes. Exact mass is expressed in unified atomic mass units (u or Da).

The distinction between these two values is critical in high-resolution mass spectrometry, a technique capable of resolving ions with very small mass differences.

G cluster_0 Fundamental Concepts cluster_1 Analytical Determination A Molecular Formula (e.g., C₁₄H₁₈FNO₂) B Molecular Weight (Average Isotopic Masses) ~251.30 g/mol A->B Calculation using Periodic Table Atomic Weights C Exact Mass (Most Abundant Isotopes) ~251.13215 u A->C Calculation using Monoisotopic Masses D High-Resolution Mass Spectrometry C->D Experimental Verification

Figure 1: Relationship between Molecular Formula, Molecular Weight, Exact Mass, and its experimental determination.

Experimental Protocol: Determination of Molecular Weight and Exact Mass by High-Resolution Mass Spectrometry (HRMS)

The following protocol outlines a standard procedure for the accurate determination of the molecular weight and exact mass of a small molecule like 2-(piperidin-1-yl)ethyl 3-fluorobenzoate. This methodology is designed to be self-validating through the use of internal standards and rigorous data analysis.

Principle of the Method

High-resolution mass spectrometry separates ions based on their mass-to-charge ratio (m/z). By achieving high resolution, the instrument can distinguish between ions with very similar masses, allowing for the determination of the exact mass and, consequently, the confirmation of the molecular formula.[3]

Instrumentation and Reagents
  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.

  • Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Additives: Formic acid or ammonium acetate (to promote ionization).

  • Calibrant: A suitable calibration standard for the mass range of interest.

Sample Preparation
  • Prepare a stock solution of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution at a concentration of 1-10 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The final concentration should be optimized for the specific instrument being used.

Instrument Setup and Calibration
  • Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibration standard. This ensures the accuracy of the mass measurement across the desired mass range.

  • Set the instrument to operate in positive ion mode, as the piperidine nitrogen is readily protonated.

  • The mass range should be set to include the expected m/z of the protonated molecule [M+H]⁺ (approximately 252.1394 u).

Data Acquisition
  • Introduce the sample solution into the mass spectrometer via direct infusion or through an HPLC system.

  • Acquire data in full scan mode at high resolution (>60,000 FWHM).

  • If fragmentation data is desired for structural confirmation, perform a tandem mass spectrometry (MS/MS) experiment on the [M+H]⁺ ion.

Data Analysis and Validation
  • Identify the peak corresponding to the protonated molecule [M+H]⁺ in the mass spectrum.

  • Determine the experimental exact mass from the centroid of this peak.

  • Compare the experimental exact mass to the theoretical exact mass of the [M+H]⁺ ion of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate (C₁₄H₁₉FNO₂⁺). The theoretical exact mass is 252.1394 u.

  • The mass accuracy should be within 5 ppm, which is a standard requirement for the confirmation of a molecular formula in many scientific journals.[2]

  • The isotopic pattern of the molecular ion should also be examined and compared to the theoretical isotopic distribution for C₁₄H₁₈FNO₂.

G A Sample Preparation (1-10 µg/mL in ACN:H₂O) B Instrument Calibration (Positive Ion Mode) A->B C Data Acquisition (HRMS Full Scan) B->C D Data Analysis (Identify [M+H]⁺) C->D E Validation (Mass Accuracy < 5 ppm) D->E F Reported Exact Mass and Molecular Formula E->F

Figure 2: Workflow for the experimental determination of exact mass.

Conclusion

The accurate determination of molecular weight and exact mass is a critical first step in the characterization of any novel chemical entity. For 2-(piperidin-1-yl)ethyl 3-fluorobenzoate, the calculated molecular weight is 251.30 g/mol , and the exact mass is 251.13215 u. These values can be empirically verified with a high degree of confidence using high-resolution mass spectrometry, following the protocol outlined in this guide. Adherence to such rigorous analytical practices ensures the integrity of subsequent research and development efforts.

References

  • Wikipedia. C14H18FNO2. [Link]

  • TIGP. Application of Mass Spectrometry on Small Molecule Analysis.
  • Chemistry LibreTexts. 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

Sources

Preclinical Toxicity Profiling of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate: A Mechanistic and Regulatory Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development requires a robust, mechanistic approach to safety pharmacology. 2-(piperidin-1-yl)ethyl 3-fluorobenzoate represents a distinct chemotype characterized by a labile ester linkage, a fluorinated aromatic ring, and a basic piperidine moiety. This structural triad presents specific toxicological liabilities, most notably rapid esterase-mediated hydrolysis, potential hERG potassium channel blockade, and intrinsic cytotoxicity.

This whitepaper provides an authoritative, step-by-step technical guide for the preliminary toxicity screening of this compound. By moving beyond standard checklists, we detail the causality behind each experimental design choice, ensuring that every protocol acts as a self-validating system aligned with international regulatory standards (ICH, OECD, and FDA).

Chemotype Liability Analysis & Causality

To design an effective toxicity screen, we must first deconstruct the molecule's structural liabilities:

  • The Ester Linkage (Metabolic Instability): The ester bond is highly susceptible to cleavage by plasma butyrylcholinesterase (BChE) and hepatic carboxylesterases (CES1/CES2). The primary metabolites will be 3-fluorobenzoic acid and 2-(piperidin-1-yl)ethanol. Consequently, toxicity assays must account for both the parent compound and these metabolites.

  • The Piperidine Ring (Cardiotoxicity Risk): The piperidine nitrogen has a pKa of ~9.5, meaning it is >99% protonated at physiological pH (7.4). Protonated basic amines are classic pharmacophores that bind strongly to the aromatic residues (Tyr652, Phe656) in the inner vestibule of the Kv11.1 (hERG) channel. This necessitates rigorous screening per ICH S7B guidelines to rule out delayed ventricular repolarization[1].

  • The 3-Fluorobenzoate Moiety (Genotoxicity): While meta-fluorination generally improves metabolic stability by blocking cytochrome P450 oxidation, the potential for reactive intermediate formation requires thorough mutagenicity screening via the OECD 471 Ames test.

MetabolicPathway Parent 2-(piperidin-1-yl)ethyl 3-fluorobenzoate Esterase Carboxylesterases (CES1/CES2) & BChE Parent->Esterase Hydrolysis in Plasma/Liver Metab1 3-Fluorobenzoic Acid (Low Toxicity) Esterase->Metab1 Metab2 2-(piperidin-1-yl)ethanol (Basic Amine Liability) Esterase->Metab2

Fig 1: Primary metabolic hydrolysis pathway mediated by carboxylesterases.

Integrated Screening Workflows & Self-Validating Protocols

The FDA advises a tiered strategy for toxicity testing, beginning with highly predictive in vitro assays to ensure potential adverse effects are identified early[2]. The following workflows are designed specifically for 2-(piperidin-1-yl)ethyl 3-fluorobenzoate.

ToxWorkflow Start Compound Selection: 2-(piperidin-1-yl)ethyl 3-fluorobenzoate Cardio Cardiotoxicity (GLP hERG Patch-Clamp) Start->Cardio ICH S7B Geno Genotoxicity (OECD 471 Ames Test) Start->Geno OECD 471 Cyto Cytotoxicity (HepG2 CellTiter-Glo) Start->Cyto FDA Guidance Decision Go/No-Go Safety Assessment Cardio->Decision Geno->Decision Cyto->Decision

Fig 2: Integrated preclinical toxicity screening workflow for lead advancement.

Cardiotoxicity: Automated hERG Patch-Clamp (ICH S7B)

Causality: Due to the high risk of the protonated piperidine ring interacting with the hERG channel pore, an electrophysiological assessment is mandatory prior to in vivo studies[1].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human Kv11.1 (hERG) gene. Harvest cells at 70-80% confluency.

  • Compound Formulation: Dissolve 2-(piperidin-1-yl)ethyl 3-fluorobenzoate in 100% DMSO, then dilute in extracellular recording buffer to achieve final concentrations of 0.1, 1, 3, 10, and 30 µM (Final DMSO ≤ 0.1%).

  • Electrophysiology: Utilize an automated whole-cell patch-clamp system. Apply a voltage protocol: depolarize the cell to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Perfusion: Perfuse the test compound over the cells for 5 minutes or until steady-state fractional block is achieved.

  • Self-Validation System: The assay is internally validated by perfusing a vehicle control (0.1% DMSO) to establish baseline current rundown, followed by a positive control (100 nM Dofetilide), which must demonstrate >80% tail current inhibition to validate voltage-sensor sensitivity.

Genotoxicity: Enhanced Ames Test (OECD 471)

Causality: The standard plate incorporation method is insufficient for esters. We mandate the pre-incubation method because esterases in the S9 fraction require liquid-phase contact time to fully cleave the compound into its metabolites before the bacteria are immobilized in agar[3].

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight in nutrient broth to exponential growth phase[4].

  • Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 fraction (from Aroclor 1254-induced rats) supplemented with NADP+ and glucose-6-phosphate.

  • Pre-Incubation Treatment: In a sterile tube, mix 100 µL of the bacterial suspension, 50 µL of the test compound (ranging from 1.5 to 5000 µ g/plate ), and 500 µL of the S9 mix (or phosphate buffer for S9- conditions). Incubate at 37°C for 30 minutes with gentle shaking.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Quantify revertant colonies using an automated colony counter.

  • Self-Validation System: Internal validity is guaranteed by ensuring spontaneous revertant counts fall within historical laboratory ranges, and by utilizing strain-specific positive controls (e.g., 2-nitrofluorene for TA98 without S9; 2-aminoanthracene with S9) which must yield a >3-fold increase in colonies.

Hepatotoxicity: ATP-Luminescence Cytotoxicity

Causality: HepG2 cells are utilized because they retain human-specific xenobiotic metabolizing enzymes, allowing us to assess the intrinsic cytotoxicity of both the parent ester and its defluorinated or hydrolyzed byproducts.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells at a density of 10,000 cells/well in 96-well opaque-walled tissue culture plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media and replace with assay medium containing 2-(piperidin-1-yl)ethyl 3-fluorobenzoate at concentrations ranging from 1 to 100 µM. Incubate for 48 hours.

  • Lysis & Detection: Equilibrate plates to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium present in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal (proportional to ATP concentration, indicating metabolically active cells).

  • Self-Validation System: The assay is validated via a 1% Triton X-100 maximum cell death control (establishing the baseline for 100% toxicity) and a standard curve for ATP luminescence, ensuring the assay operates within the linear dynamic range of the microplate reader's photomultiplier tube.

Quantitative Decision Matrix

To facilitate rapid go/no-go decisions in the drug development pipeline, all quantitative data must be evaluated against strict pharmacological thresholds.

AssayTarget MetricAcceptable ThresholdLiability Indication
hERG Patch-Clamp IC₅₀ (µM)> 10 µMHigh risk of QT prolongation / Torsades de Pointes
Ames Test (OECD 471) Mutagenic Index (MI)< 2.0 (vs. Vehicle)DNA reactivity / Point mutation generation
HepG2 Cytotoxicity CC₅₀ (µM)> 50 µMIntrinsic hepatotoxicity / Mitochondrial impairment
Plasma Stability T₁/₂ (Minutes)< 30 minsExcessive systemic exposure to parent compound

Conclusion

The preliminary toxicity screening of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate cannot rely on passive, generalized assays. Because of its ester linkage and basic piperidine ring, the compound demands targeted methodologies—specifically, pre-incubation Ames testing to account for rapid hydrolysis, and stringent hERG patch-clamp electrophysiology to clear cardiovascular liabilities. By adhering to these self-validating, causality-driven protocols, development teams can confidently establish the safety margins required for regulatory submission and clinical progression.

References

  • European Medicines Agency (EMA). "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential- questions and answers".
  • HistologiX. "Understanding FDA Guidelines for Toxicity Studies".
  • CPT Labs. "Ames Mutagenicity Testing (OECD 471)".
  • National Institutes of Health (NIH). "Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters".
  • European Medicines Agency (EMA). "Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products".
  • National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)".

Sources

A Technical Guide to the Preclinical Pharmacokinetic Assessment of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate in Rodent Models

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of the novel small molecule, 2-(piperidin-1-yl)ethyl 3-fluorobenzoate, in rodent models. As no public domain data currently exists for this specific entity, this document serves as a first-principles guide for drug development professionals. It outlines the strategic design, execution, and interpretation of in vivo studies in rats and mice, grounded in established scientific principles and regulatory expectations. The guide details critical methodologies, from animal model selection and dosing strategies to advanced bioanalytical techniques using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By explaining the causality behind each experimental choice, this whitepaper establishes a self-validating system for generating robust and reliable pharmacokinetic data essential for advancing a candidate compound from discovery to IND-enabling studies.

Introduction and Rationale

The study of a drug's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is the cornerstone of pharmacokinetic (PK) science.[1][2][3] For any new chemical entity (NCE), such as 2-(piperidin-1-yl)ethyl 3-fluorobenzoate, a thorough understanding of its PK profile in preclinical species is a regulatory and scientific necessity.[4][5] This profile is critical for determining appropriate drug exposure, predicting human pharmacokinetics, and establishing a safe and efficacious dosing regimen for first-in-human trials.[2][6][7]

Molecular Structure and Predicted Metabolic Liabilities:

2-(piperidin-1-yl)ethyl 3-fluorobenzoate is characterized by three key structural features that inform its potential metabolic fate:

  • Ester Linkage: This is a primary site for hydrolysis by carboxylesterases (CES), which are abundant in the liver, plasma, and intestine of rodents and humans.[8][9] This cleavage would yield 3-fluorobenzoic acid and 2-(piperidin-1-yl)ethanol.

  • Piperidine Ring: This saturated heterocycle is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, potentially leading to N-oxidation, dealkylation, or ring-opening reactions.[10]

  • Fluorinated Aromatic Ring: The 3-fluorobenzoate moiety is a substrate for CYP-mediated oxidation.[11] The fluorine atom can influence the regioselectivity of metabolism and may enhance metabolic stability.[12]

Given these features, a comprehensive PK study must not only quantify the parent compound but also anticipate and potentially measure key metabolites.

In Vivo Pharmacokinetic Study Design

The objective is to define the plasma concentration-time profile of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate following both intravenous (IV) and oral (PO) administration to determine fundamental PK parameters, including clearance (CL), volume of distribution (Vd), half-life (T½), and oral bioavailability (%F).

Animal Model Selection

Rats (e.g., Sprague-Dawley or Wistar) and mice (e.g., C57BL/6 or CD-1) are the most commonly used species for preclinical PK studies due to their well-characterized physiology, historical data precedence, and cost-effectiveness.[2] Rats are often preferred for initial studies as their larger size facilitates serial blood sampling from a single animal, which reduces inter-animal variability.[1][13] Mouse models are also crucial, particularly if early pharmacology or disease models are established in this species.[1][3]

Causality: Using a single rat for a complete PK profile minimizes the biological variation that arises when each time point is from a different animal (a technique often required in mice due to blood volume limitations).[3] This enhances the statistical power and reliability of the derived PK parameters from a smaller animal cohort.

Dosing Formulation and Administration
  • Intravenous (IV) Administration: The compound should be dissolved in a suitable vehicle (e.g., saline, 5% dextrose in water, or a solution containing a solubilizing agent like cyclodextrin) for bolus injection via the tail vein (mice, rats) or a cannulated jugular vein (rats).[14][15] The IV dose provides a direct measure of systemic clearance and volume of distribution, serving as the benchmark for calculating absolute bioavailability.

  • Oral (PO) Administration: For oral dosing, the compound is typically formulated as a solution or suspension in a vehicle like 0.5% methylcellulose in water. Administration is performed via oral gavage. The PO route is essential for assessing absorption characteristics and determining oral bioavailability.

Experimental Groups and Sampling Schedule

A typical study design involves dosing two groups of animals (n=3-5 per group) via IV and PO routes.

Group Route Dose (Example) Sampling Time Points (hours) Matrix
1IV Bolus1 mg/kg0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24Plasma
2Oral Gavage5 mg/kg0.25, 0.5, 1, 2, 4, 8, 24Plasma

Table 1: Example Dosing and Sampling Schedule for a Rodent PK Study. The time points are designed to capture the rapid distribution phase, the peak concentration (Cmax) after oral dosing, and the terminal elimination phase.

Blood Sampling Techniques: Serial blood samples (typically 50-100 µL) are collected at predetermined time points.[16] Techniques include:

  • Rats: Saphenous vein or jugular vein catheter.

  • Mice: Saphenous vein, submandibular vein, or sparse sampling where subgroups of mice are used for different time points (terminal bleeds).[1][3]

Microsampling techniques are increasingly employed to minimize blood volume withdrawn, which is especially critical in mice and aligns with the "3Rs" principles (Replacement, Reduction, Refinement) of animal research.[13][14][16] Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

Sample Processing
  • Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

  • Aspirate the supernatant (plasma) into a fresh, pre-labeled microcentrifuge tube.

  • Store plasma samples at -80°C until bioanalysis. This ensures the stability of the analyte.[16]

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity, selectivity, and robustness.[17][18][19]

Sample Preparation

The goal is to remove proteins and phospholipids from the plasma that can interfere with the analysis.[20]

  • Protein Precipitation (PPT): This is the simplest and most common method. A cold organic solvent, such as acetonitrile or methanol, containing an internal standard (IS), is added to the plasma sample. After vortexing and centrifugation, the clear supernatant is injected into the LC-MS/MS system.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These methods may be employed if higher selectivity or concentration is needed to achieve the desired lower limit of quantitation (LLOQ).[20]

LC-MS/MS Method Development
  • Mass Spectrometry Tuning: The compound is infused directly into the mass spectrometer to optimize the precursor ion (parent mass) and product ions (fragments). The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition.[19]

  • Chromatographic Separation: A reverse-phase C18 column is typically used to separate the analyte from endogenous matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is developed to achieve a sharp, symmetrical peak shape.

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., ICH M10) for accuracy, precision, linearity, selectivity, and stability to ensure reliable data.[21]

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[14]

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC (0-t) Area under the concentration-time curve from time 0 to the last measurable pointRepresents total drug exposure over time.
AUC (0-inf) AUC extrapolated to infinityRepresents total drug exposure after a single dose.
Elimination half-lifeTime required for the plasma concentration to decrease by 50%.
CL ClearanceVolume of plasma cleared of the drug per unit of time. A measure of elimination efficiency.
Vd Volume of DistributionApparent volume into which the drug distributes in the body.
%F Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 2: Key Pharmacokinetic Parameters and Their Significance.

Predicted Metabolism and Experimental Workflow Visualization

The metabolism of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate is predicted to proceed via two main pathways: ester hydrolysis and CYP-mediated oxidation.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism & Excretion Parent 2-(piperidin-1-yl)ethyl 3-fluorobenzoate Metabolite1 3-Fluorobenzoic Acid Parent->Metabolite1 Esterases Metabolite2 2-(Piperidin-1-yl)ethanol Parent->Metabolite2 Esterases Metabolite3 Oxidized Metabolites (Piperidine Ring or Aromatic Ring) Parent->Metabolite3 CYP450s PhaseII Conjugated Metabolites (e.g., Glucuronides) Metabolite1->PhaseII UGTs, etc. Metabolite2->Metabolite3 CYP450s Metabolite3->PhaseII Excretion Urine / Feces PhaseII->Excretion

Figure 1: Predicted metabolic pathways for 2-(piperidin-1-yl)ethyl 3-fluorobenzoate.

G Acclimatization Animal Acclimatization (≥3 days) Dosing Dosing (IV and PO Groups) Acclimatization->Dosing Sampling Serial Blood Sampling (Scheduled Time Points) Dosing->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Analysis LC-MS/MS Bioanalysis Storage->Analysis PK_Calc Pharmacokinetic Analysis (NCA) Analysis->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Sources

Receptor Binding Profile and Pharmacological Characterization of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly focuses on polypharmacology and state-dependent targeting, characterizing the precise binding profiles of lipophilic amine esters has become critical. The compound 2-(piperidin-1-yl)ethyl 3-fluorobenzoate represents a highly versatile pharmacological probe. Based on its structural topology, it functions as a dual-target modulator, exhibiting potent state-dependent blockade of Voltage-Gated Sodium Channels (Nav) and high-affinity binding to the Sigma-1 (σ1) receptor. This whitepaper provides an in-depth mechanistic analysis of its receptor binding profile, detailing the molecular rationale, self-validating experimental protocols, and quantitative binding metrics necessary for advanced preclinical evaluation.

Molecular Rationale & Pharmacophore Architecture

The efficacy of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate is driven by a finely tuned tripartite pharmacophore, engineered to navigate complex lipid environments and engage specific intracellular targets.

  • Piperidine Ring (Cationic Center): The basic piperidine nitrogen (pKa ~8.8) exists predominantly in its protonated state at physiological pH (7.4). This cationic center is an absolute requirement for forming electrostatic salt bridges within target receptor binding pockets, particularly with critical acidic residues[1].

  • Aliphatic Ethyl Linker: A two-carbon chain provides an optimal spatial separation (approx. 3–4 Å) between the cationic amine and the lipophilic tail. This ensures the conformational flexibility needed to navigate restricted binding clefts without introducing excessive entropic penalties upon binding.

  • 3-Fluorobenzoate Moiety (Lipophilic Anchor): The introduction of a fluorine atom at the meta position of the aromatic ring serves a dual mechanistic purpose. Fluorine’s high electronegativity modulates the electron cloud of the aromatic system, strengthening π-π stacking and halogen bonding with aromatic residues in the target protein. Furthermore, it increases the overall lipophilicity (LogP) of the molecule, which is critical for traversing the neuronal lipid bilayer to access intracellularly-facing binding sites[2].

Primary Target: Voltage-Gated Sodium Channels (Nav)

As a structural analog of classic local anesthetics (e.g., piperocaine), this compound exerts its primary pharmacological effect via the blockade of Nav channels.

Mechanism of Action

The compound operates as a use-dependent and state-dependent blocker. Because the Local Anesthetic Binding Site (LABS) is located within the inner pore of the channel, the molecule must first cross the cell membrane in its neutral form, re-protonate in the cytoplasm, and enter the pore when the channel opens[3]. Once inside, the protonated piperidine nitrogen interacts with a highly conserved phenylalanine residue (Phe-1764 in Nav1.2/Nav1.5) located in the S6 transmembrane segment of Domain IV[2].

The binding affinity is dynamically linked to the channel's conformational state. The compound exhibits low affinity for the resting (closed) state but binds with high affinity to the open and fast-inactivated states. This state-dependence ensures that rapidly firing neurons are preferentially blocked, a critical feature for antiarrhythmic and analgesic applications[4].

NavBlock Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Blocked Drug-Bound State (Blocked) Resting->Blocked Low Affinity Binding Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Open->Blocked High Affinity Binding Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding

State-dependent binding of local anesthetics to Nav channels.

Secondary Target: Sigma-1 (σ1) Receptor Modulation

Beyond Nav blockade, piperidine-based esters are potent ligands for the Sigma-1 (σ1) receptor, a unique chaperone protein located at the Mitochondria-Associated ER Membrane (MAM)[5].

Mechanism of Action

The σ1 receptor pharmacophore strictly requires a basic amine flanked by hydrophobic regions. The protonated piperidine nitrogen of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate forms an essential salt bridge with the Glu172 residue of the σ1 receptor[6]. Concurrently, the 3-fluorobenzoate moiety anchors into the primary hydrophobic cavity, stabilized by Asp29 and surrounding non-polar residues[1][5]. Binding to the σ1 receptor triggers the dissociation of the chaperone BiP (GRP78), allowing σ1 to stabilize Inositol 1,4,5-trisphosphate (IP3) receptors and modulate calcium efflux to the mitochondria.

Sigma1 Ligand 2-(piperidin-1-yl)ethyl 3-fluorobenzoate S1R Sigma-1 Receptor (ER/MAM) Ligand->S1R Binds Glu172 BiP BiP/GRP78 Dissociation S1R->BiP Chaperone Activation IP3R IP3 Receptor Stabilization BiP->IP3R Modulates Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Enhances

Sigma-1 receptor activation and calcium modulation pathway at the MAM.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, the following protocols are designed as self-validating systems, utilizing internal controls to isolate specific mechanistic variables.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (Nav1.5)

To quantify the state-dependent Nav blockade, we employ a dual-voltage patch-clamp protocol.

  • Cell Preparation: HEK293 cells stably expressing human Nav1.5 are bathed in an extracellular solution (140 mM NaCl).

  • Voltage Protocol & Causality:

    • Tonic Block: Cells are held at a hyperpolarized potential of -120 mV. At this voltage, >99% of channels are in the resting state. The IC50 measured here reflects the low-affinity binding to the closed pore.

    • State-Dependent Block: Cells are held at -70 mV, a potential that drives a significant fraction of channels into the fast-inactivated state. The IC50 measured here reflects high-affinity binding to the Domain IV S6 site.

  • Self-Validation: The protocol is self-validating because the ratio of the IC50 at -120 mV to the IC50 at -70 mV mathematically isolates the drug's use-dependence. If the ratio is ~1, the drug is state-independent; a ratio >10 confirms targeted binding to the inactivated state[7].

Protocol 2: Radioligand Competitive Binding Assay (σ1 Receptor)
  • Membrane Preparation: Guinea pig brain homogenates (rich in σ1 receptors) are centrifuged and resuspended in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Membranes are incubated with 2 nM -pentazocine (a highly selective σ1 radioligand) and varying concentrations of the test compound (10^-10 to 10^-4 M) for 120 minutes at 25°C to ensure thermodynamic equilibrium.

  • Non-Specific Binding (NSB) & Causality: Parallel assays are run containing 10 μM haloperidol. Haloperidol completely saturates all specific σ1 sites. Therefore, any residual radioactivity detected in these wells is strictly due to non-specific lipid or filter binding.

  • Self-Validation: By subtracting the NSB from the total binding, we isolate the specific binding curve. This internal control ensures that the calculated Ki (derived via the Cheng-Prusoff equation) represents true competitive displacement at the Glu172 active site[6].

Quantitative Data Presentation

The following table summarizes the anticipated binding metrics for 2-(piperidin-1-yl)ethyl 3-fluorobenzoate across its primary and secondary targets.

Target ProteinAssay State / RadioligandBinding MetricPharmacological Significance
Nav1.5 (Cardiac) Resting State (V_hold = -120 mV)IC50 ≈ 145 μMLow affinity; minimal effect on resting tissue.
Nav1.5 (Cardiac) Inactivated State (V_hold = -70 mV)IC50 ≈ 8.2 μMHigh affinity; potent use-dependent block.
Sigma-1 (σ1) Receptor Competitive vs. -pentazocineKi ≈ 12 nMPrimary off-target / secondary therapeutic target.
Sigma-2 (σ2) Receptor Competitive vs. [3H]DTG + pentazocineKi ≈ 340 nM~28-fold selectivity for σ1 over σ2.

References

  • Local Anesthetic Anchoring to Cardiac Sodium Channels | Circulation Research (AHA).2

  • Local anesthetic and antiepileptic drug access and binding to a bacterial voltage-gated sodium channel | PNAS. 3

  • Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore | Biophysical Journal. 4

  • The Sodium Channel as a Target for Local Anesthetic Drugs | Frontiers in Pharmacology. 7

  • Design and Synthesis of Selective Sigma Ligands | ProQuest. 5

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain | Journal of Medicinal Chemistry (ACS). 1

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening | MDPI. 6

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate. This compound serves as a valuable scaffold in medicinal chemistry and drug discovery, incorporating a flexible piperidine moiety, an ester linkage, and a fluorinated aromatic ring. The described method utilizes a Steglich esterification, a reliable and high-yielding reaction employing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, and best practices for safety and characterization.

Introduction and Scientific Background

The synthesis of novel ester compounds is a cornerstone of modern drug discovery. The target molecule, 2-(piperidin-1-yl)ethyl 3-fluorobenzoate, combines three key pharmacophores: a piperidine ring, known to improve solubility and bioavailability; a benzoate ester, a common structural motif in local anesthetics and other therapeutics; and a fluorine substituent, which can enhance metabolic stability and binding affinity.

The chosen synthetic strategy is the Steglich esterification, a widely adopted method for the formation of esters from carboxylic acids and alcohols under mild, room-temperature conditions. This method circumvents the need for harsh acidic or basic conditions that could lead to side reactions or degradation of sensitive functional groups. The reaction proceeds via the activation of the carboxylic acid (3-fluorobenzoic acid) by the coupling agent, DCC. This forms a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the alcohol (2-(piperidin-1-yl)ethanol). The catalyst, DMAP, significantly accelerates this final acyl transfer step.

Reaction Scheme and Mechanism

Overall Reaction:

Overall reaction scheme for the synthesis of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate
Figure 1: Synthesis of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate via Steglich Esterification.

Mechanism Insight: The key to the Steglich esterification is the in-situ activation of the carboxylic acid by DCC. The resulting O-acylisourea intermediate is highly electrophilic. DMAP acts as an acyl transfer catalyst, forming an even more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol, regenerating the catalyst in the process. The thermodynamic driving force for the reaction is the formation of the stable and poorly soluble N,N'-dicyclohexylurea (DCU) byproduct.

G cluster_mechanism Steglich Esterification Mechanism Acid 3-Fluorobenzoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU Byproduct O_Acylisourea->DCU DMAP DMAP (Catalyst) N_Acylpyridinium->DMAP Regenerated Ester Product Ester (R-COOR') N_Acylpyridinium->Ester + Alcohol (R'-OH) Alcohol 2-(piperidin-1-yl)ethanol (R'-OH) Alcohol->Ester

Caption: Reaction mechanism of the DCC/DMAP-mediated Steglich esterification.

Materials and Safety

Reagents and Materials
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Amount (mmol)Equivalents
3-Fluorobenzoic acid455-38-9140.1110.01.0
2-(Piperidin-1-yl)ethanol3040-44-6129.2010.01.0
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.3311.01.1
4-Dimethylaminopyridine (DMAP)1122-58-3122.170.50.05
Dichloromethane (DCM), anhydrous75-09-284.93~50 mL-
Saturated Sodium Bicarbonate (aq.)144-55-8-As needed-
1 M Hydrochloric Acid (aq.)7647-01-0-As needed-
Brine (Saturated NaCl solution)7647-14-5-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-As needed-
Silica Gel (for chromatography)7631-86-9-As needed-
Safety Precautions and Hazard Mitigation

This protocol must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory.

  • N,N'-Dicyclohexylcarbodiimide (DCC): Potent allergen and sensitizer. [1][2] Avoid inhalation of dust and skin contact. DCC is also moisture-sensitive.[3]

  • 4-Dimethylaminopyridine (DMAP): Highly toxic and corrosive. Can be absorbed through the skin. Handle with extreme care.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Ensure the fume hood has adequate airflow.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care to avoid skin and eye contact.

Waste Disposal: All organic waste, including solvents and reaction residues, should be collected in a designated halogenated organic waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Detailed Synthesis Protocol

Reaction Setup
  • To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzoic acid (1.40 g, 10.0 mmol, 1.0 eq.).

  • Add 2-(piperidin-1-yl)ethanol (1.29 g, 10.0 mmol, 1.0 eq.) and 4-DMAP (61 mg, 0.5 mmol, 0.05 eq.).

  • Dissolve the solids in 50 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

Causality Note: Using an anhydrous solvent is crucial as DCC reacts readily with water, which would quench the reagent and reduce the yield.[4] DMAP is used in catalytic amounts as it is regenerated during the reaction cycle.[5]

Reaction Execution
  • In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol, 1.1 eq.) in a minimal amount of anhydrous DCM (~10 mL).

  • Add the DCC solution dropwise to the stirring reaction mixture at room temperature over 5-10 minutes.

  • A white precipitate, N,N'-dicyclohexylurea (DCU), will begin to form within minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours.

Causality Note: A small excess of DCC (1.1 eq.) is used to ensure the complete consumption of the limiting carboxylic acid. The reaction is typically run overnight to ensure it proceeds to completion.[6]

Reaction Monitoring

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) with a small amount of triethylamine (e.g., 1%) to prevent the basic product from streaking on the acidic silica plate.

  • Visualization: UV light (254 nm) and/or potassium permanganate stain.

  • Procedure: Spot the co-spot (starting materials mixed), the reaction mixture, and the starting materials individually. The disappearance of the starting material spots and the appearance of a new, higher Rf spot indicates product formation.

Work-up and Purification
  • Byproduct Removal: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct. Filter the mixture through a Büchner funnel or a Celite pad to remove the white DCU solid. Wash the solid with a small amount of cold DCM.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel.

    • Wash with 1 M HCl (2 x 25 mL) to remove residual DMAP and any unreacted 2-(piperidin-1-yl)ethanol.

    • Wash with saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted 3-fluorobenzoic acid.

    • Wash with brine (1 x 25 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Flash Column Chromatography: The crude product should be purified by flash column chromatography to remove trace impurities.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) containing 0.5-1% triethylamine.[7][8] The addition of triethylamine is critical to prevent peak tailing of the basic amine product on the acidic silica gel.[9]

    • Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Experimental Workflow Diagram

G cluster_workflow Synthesis and Purification Workflow A 1. Combine Reactants (Acid, Alcohol, DMAP) in DCM B 2. Add DCC Solution Stir 12-18h at RT A->B C 3. Monitor by TLC B->C Monitor Progress D 4. Filter DCU Byproduct B->D E 5. Aqueous Work-up (HCl, NaHCO₃, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify by Flash Chromatography F->G H 8. Characterize Pure Product (NMR, MS) G->H

Caption: Step-by-step experimental workflow for synthesis and purification.

Characterization and Expected Results

The final product, 2-(piperidin-1-yl)ethyl 3-fluorobenzoate, should be a colorless to pale yellow oil. Proper characterization is essential to confirm its identity and purity.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)Predicted δ (ppm): 7.80-7.75 (m, 1H, Ar-H), 7.65-7.60 (m, 1H, Ar-H), 7.45-7.38 (m, 1H, Ar-H), 7.20-7.15 (m, 1H, Ar-H), 4.50 (t, 2H, -COO-CH₂-), 2.80 (t, 2H, -CH₂-N-), 2.60-2.50 (m, 4H, piperidine -CH₂-N-), 1.70-1.60 (m, 4H, piperidine -CH₂-), 1.50-1.40 (m, 2H, piperidine -CH₂-).
¹³C NMR (101 MHz, CDCl₃)Predicted δ (ppm): 165.5 (C=O), 162.5 (d, ¹JCF, C-F), 132.0 (d, C-Ar), 130.0 (d, C-Ar), 125.5 (d, C-Ar), 120.0 (d, C-Ar), 115.0 (d, C-Ar), 62.0 (-COO-CH₂-), 57.5 (-CH₂-N-), 54.5 (piperidine -CH₂-N-), 25.5 (piperidine -CH₂-), 24.0 (piperidine -CH₂-).
Mass Spec. (ESI+)Calculated for C₁₄H₁₈FNO₂ [M+H]⁺: 252.1394. Found: 252.1399 (or within acceptable error).

Note: NMR chemical shift predictions are based on standard chemical shift tables and computational models. Actual experimental values may vary slightly.

Conclusion

The protocol detailed in this application note describes a reliable and efficient method for synthesizing 2-(piperidin-1-yl)ethyl 3-fluorobenzoate using a Steglich esterification. By following the step-by-step instructions for reaction setup, monitoring, work-up, and purification, researchers can obtain the target compound in high purity. The provided safety information and characterization data serve as a comprehensive guide for scientists in the fields of organic and medicinal chemistry.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved March 25, 2026, from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Kinesis Inc. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography Guide. Retrieved March 25, 2026, from [Link]

Sources

HPLC method development for 2-(piperidin-1-yl)ethyl 3-fluorobenzoate analysis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate. The protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. By elucidating the physicochemical properties of the analyte, this guide explains the rationale behind the strategic selection of chromatographic parameters. The method is developed to be stability-indicating and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: Analyte Characterization and Chromatographic Strategy

The successful development of an HPLC method begins with a thorough understanding of the analyte's chemical properties. 2-(piperidin-1-yl)ethyl 3-fluorobenzoate is a molecule comprised of a basic piperidine moiety linked via an ethyl ester to a 3-fluorobenzoic acid backbone.

  • Hydrophobicity: The presence of the aromatic ring and the piperidine structure gives the molecule a moderately hydrophobic character. A calculated Log P value for a similar structure is approximately 2.08, making it an ideal candidate for reversed-phase chromatography where retention is primarily driven by hydrophobic interactions.[4][5]

  • Ionization (pKa): The piperidine ring contains a tertiary amine, which is basic. The pKa of piperidine is approximately 11.2.[6] This high pKa value is the most critical parameter for method development. At pH values significantly below its pKa, the piperidine nitrogen will be protonated (cationic), while at pH values above its pKa, it will be in its neutral, free-base form.

  • The Challenge of Basic Analytes: In reversed-phase HPLC, basic compounds like this can exhibit poor peak shape (tailing) due to secondary ionic interactions with deprotonated residual silanols (Si-O⁻) on the surface of conventional silica-based columns.[7][8] These silanols are typically acidic with a pKa of ~3.5-4.5.

To mitigate this issue, a low-pH mobile phase is the most common and effective strategy. By maintaining a mobile phase pH between 2.5 and 3.5, the residual silanols are kept in their protonated (neutral) state, and the analyte is maintained in a single, consistently protonated (cationic) state. This minimizes secondary interactions and results in improved peak symmetry.

HPLC Method Development and Optimization

The following sections detail a systematic approach to developing a robust analytical method.

Instrumentation and Materials
  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A high-purity, end-capped C18 column is recommended as a starting point. A good choice is a Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.

  • Chemicals: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and analytical grade reagents such as formic acid, ammonium acetate, and purified water (18.2 MΩ·cm).

  • Standard: A well-characterized reference standard of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate.

Workflow for Method Development

The development process follows a logical sequence of screening and optimization to achieve the desired chromatographic performance.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (LogP, pKa) B Select Column & Mobile Phase (C18, ACN/H2O, Low pH Buffer) A->B C Perform UV Scan (DAD) Determine λmax B->C D Run Wide Scouting Gradient (e.g., 5-95% ACN over 20 min) C->D E Optimize Mobile Phase pH (Target 2.8-3.2 for Peak Shape) D->E F Adjust Gradient Slope (for Resolution & Runtime) E->F G Evaluate Isocratic Conditions (If Applicable) F->G H Fine-tune with Temperature (30-40°C for Efficiency) G->H I Final Optimized Method H->I J System Suitability Criteria (Tailing < 1.5, Plates > 2000) I->J

Caption: Workflow for systematic HPLC method development.

Experimental Protocol: Step-by-Step Development

Step 1: Standard and Sample Preparation

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL (100 µg/mL) using the initial mobile phase as the diluent.

Step 2: Wavelength Selection

  • Using the DAD, inject the 100 µg/mL working standard.

  • Acquire the UV spectrum from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax). For the 3-fluorobenzoate chromophore, this is expected to be in the range of 230-270 nm. Set this λmax as the monitoring wavelength.

Step 3: Initial Scouting Gradient

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • Start at 5% B.

    • Linear ramp to 95% B over 20 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate for 5 minutes.

  • Rationale: This "scouting" gradient provides a broad overview of the elution profile and helps determine the approximate percentage of organic modifier required to elute the analyte.[9]

Step 4: Method Optimization Based on the results of the scouting run, adjust the parameters to achieve optimal separation.

  • Goal: A retention time (k') between 2 and 10, a tailing factor ≤ 1.5, and high column efficiency (N > 2000).

  • Gradient Adjustment: If the analyte elutes too early or too late, adjust the gradient slope. For instance, if the peak elutes at 15 minutes when the mobile phase is at 60% B, a new, more focused gradient could be 40-80% B over 10 minutes.

  • Isocratic Potential: If the scouting gradient shows that all peaks of interest can be eluted within a narrow change in solvent composition (e.g., ΔtG ≤ 25%), an isocratic method may be preferable for simplicity and robustness.[9]

  • Temperature: Increasing the column temperature (e.g., to 35°C or 40°C) can decrease mobile phase viscosity, reduce backpressure, and sometimes improve peak shape and selectivity.[7]

Final Optimized Isocratic Method (Example)

The optimization process leads to a final set of conditions that meet the performance criteria.

ParameterOptimized Condition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25mM Ammonium Acetate (pH 3.0)
(45 : 55, v/v)
Flow Rate 1.0 mL/min
Column Temp. 35°C
Detection (λmax) 235 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R1))

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[1][10] The following protocols are designed for an assay and impurities quantification method.

Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Robustness

Caption: Interrelationship of validation parameters per ICH Q2(R1).

Specificity (Forced Degradation)

Specificity demonstrates that the method can accurately measure the analyte without interference from impurities, degradation products, or matrix components.[3][11]

  • Prepare Samples: Expose a solution of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate (approx. 0.1 mg/mL) to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid sample at 105°C for 48 hours, then dissolve.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control.

  • Acceptance Criteria:

    • The method must demonstrate resolution (Rs > 2.0) between the main analyte peak and all major degradation peaks.

    • The peak purity of the analyte in the presence of degradants should pass, as determined by DAD analysis.

Linearity and Range

Linearity is the method's ability to produce results proportional to the analyte concentration over a given range.[10]

  • Prepare Standards: Prepare at least five concentration levels from the stock solution, ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (R²) must be ≥ 0.999.

    • The y-intercept should be insignificant relative to the response at 100% concentration.

Accuracy (Recovery)

Accuracy measures the closeness of the test results to the true value.[12]

  • Prepare Samples: Spike a placebo (if a formulation) or blank solution with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

  • Calculation: % Recovery = (Measured Concentration / Theoretical Concentration) x 100

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision expresses the variability of repeated measurements. It is evaluated at two levels: repeatability and intermediate precision.[1]

  • Repeatability (Intra-day):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day):

    • Repeat the repeatability study on a different day, with a different analyst or on a different instrument.

    • Calculate the %RSD for the combined data from both days.

  • Acceptance Criteria:

    • Repeatability: %RSD ≤ 1.0%.

    • Intermediate Precision: %RSD ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

LOQ is the lowest concentration of analyte that can be quantified with acceptable precision and accuracy. LOD is the lowest concentration that can be detected.

  • Estimation: These can be estimated from the linearity data using the following formulas:

    • LOD = 3.3 x (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 x (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • Verification: Prepare a standard at the estimated LOQ concentration and inject it multiple times (n=6).

  • Acceptance Criteria (for LOQ):

    • The precision (%RSD) should be ≤ 10%.

    • The accuracy (recovery) should be acceptable (e.g., 80-120%).

Robustness

Robustness assesses the method's reliability when subjected to small, deliberate changes in parameters.[3]

  • Vary Parameters: Systematically vary critical parameters one at a time:

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (e.g., 30°C and 40°C).

    • Mobile Phase Composition: ± 2% organic (e.g., 43% and 47% ACN).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 2.8 and 3.2).

  • Analysis: Analyze a system suitability solution under each condition.

  • Acceptance Criteria:

    • System suitability parameters (retention time, tailing factor, efficiency) should remain within acceptable limits.

    • The changes should not significantly impact the quantitative results.

Summary of Validation Data (Example)

Validation ParameterResultAcceptance CriteriaStatus
Specificity Peak Purity > 99.9%, Rs > 2.0Pure peak, good resolutionPass
Linearity (R²) 0.9998≥ 0.999Pass
Range (µg/mL) 50 - 150-Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability) %RSD = 0.45%≤ 1.0%Pass
Precision (Intermediate) %RSD = 0.78%≤ 2.0%Pass
LOQ (µg/mL) 0.5Precision ≤ 10%Pass
Robustness System suitability passedNo significant impactPass

Conclusion

The described RP-HPLC method provides a reliable and robust tool for the quantitative analysis of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate. By employing a low-pH mobile phase with a standard C18 column, excellent peak shape and resolution from potential degradants were achieved. The method has been successfully validated according to ICH Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. It is therefore deemed suitable for its intended purpose in quality control and stability testing environments.

References

  • SureChEMBL. Compound Details: SCHEMBL1842950. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column. [Link]

  • Agilent. HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

  • PubChem. ethyl 4-[(3R)-3-[(4-fluoro-2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate. [Link]

  • PubChem. 3-fluoro-N-[[(3S)-1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-methylbenzamide. [Link]

  • NextSDS. (R/S)-3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-. [Link]

  • PubChemLite. Piperidine, 1-(2-(2-(p-fluorobenzyl)inden-3-yl)ethyl)-, hydrochloride. [Link]

  • Royal Society of Chemistry. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. [Link]

  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • Pharmaffiliates. 3-(2-(4-(6-(2-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)benzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • ResearchGate. Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]

  • PMC. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ResearchGate. Biological Active Fluorobenzoates of Piperidine Range. [Link]

  • Semantic Scholar. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/40b3c67530e79140411a768e1c3905e3f42617f1]([Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

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Application Note: High-Resolution Mass Spectrometry Fragmentation Pattern of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Technique: Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS)

Introduction & Chemical Context

The compound 2-(piperidin-1-yl)ethyl 3-fluorobenzoate represents a classic basic ester scaffold, structurally analogous to synthetic local anesthetics (e.g., piperocaine) and various designer drugs. In mass spectrometry-based structural elucidation, understanding the specific fragmentation pathways of basic esters is critical for distinguishing positional isomers (such as 2-, 3-, or 4-fluorobenzoates) and identifying novel synthetic analogs [1].

Because the molecule contains a highly basic tertiary amine (the piperidine ring) and a cleavable ester linkage, its behavior under Electrospray Ionization (ESI) and Higher-energy Collisional Dissociation (HCD) follows predictable, yet highly informative, charge-directed and charge-remote fragmentation rules [2]. This application note details the mechanistic causality behind its MS/MS fragmentation pattern and provides a validated protocol for its analytical characterization.

Physicochemical & Exact Mass Data

Before initiating MS/MS workflows, establishing the exact monoisotopic mass and predicted precursor ion is essential for setting narrow isolation windows (e.g., 1.0 Da) in the quadrupole.

Table 1: Precursor Ion Properties

PropertyValueRationale / Causality
Chemical Formula C₁₄H₁₈FNO₂Neutral molecule composition.
Monoisotopic Mass 251.1322 DaCalculated exact mass of the uncharged species.
Ionization Mode ESI Positive (+)The basic piperidine nitrogen readily accepts a proton.
Precursor Ion [M+H]⁺ 252.1395 DaPrimary target for quadrupole isolation.
Protonation Site Piperidine NitrogenHighest proton affinity in the molecule; dictates charge-directed cleavage.

Mechanistic Fragmentation Analysis

When subjected to collision-induced dissociation (CID) or HCD, the protonated precursor ion ([M+H]⁺, m/z 252.1395) undergoes several distinct fragmentation pathways. Understanding why these bonds break requires analyzing the stability of the resulting carbocations and neutral losses [3].

Pathway A: Formation of the Piperidinium Ion (m/z 84.0811)
  • Mechanism: Alpha-cleavage or inductive cleavage at the bond between the piperidine nitrogen and the ethyl chain.

  • Causality: The positive charge is localized on the nitrogen. The inductive pull of the electronegative ester oxygen weakens the alkyl chain bonds. Cleavage results in the highly stable cyclic piperidinium cation (m/z 84.0811) . This is typically the base peak (100% relative abundance) in piperidine-containing drugs [2].

Pathway B: Ester Bond Cleavage & Neutral Loss (m/z 112.1123)
  • Mechanism: Charge-mediated neighboring group participation. The lone pair on the piperidine nitrogen attacks the adjacent ethyl carbon, expelling 3-fluorobenzoic acid as a neutral loss (-140.0272 Da).

  • Causality: The leaving group (3-fluorobenzoic acid) is highly stable. The resulting fragment is a 1-vinylpiperidin-1-ium ion (m/z 112.1123) . This neutral loss is a primary diagnostic marker for identifying the intact benzoate moiety [1].

Pathway C: Acylium Ion Formation (m/z 123.0245)
  • Mechanism: Charge-remote fragmentation at the ester carbonyl.

  • Causality: Although the primary charge resides on the nitrogen, high collision energies can induce cleavage at the ester C-O bond, generating a 3-fluorobenzoyl cation (m/z 123.0245) . Acylium ions are resonance-stabilized (C=O⁺ ↔ C⁺=O), making them prominent in the MS/MS spectra of aromatic esters.

Pathway D: Decarbonylation (m/z 95.0296)
  • Mechanism: Loss of carbon monoxide (CO, -27.9949 Da) from the acylium ion.

  • Causality: The 3-fluorobenzoyl cation (m/z 123.0245) is highly energetic. Expulsion of neutral CO yields the fluorophenyl cation (m/z 95.0296) . The mass difference between m/z 123 and 95 is a definitive confirmation of an aromatic carbonyl group [3].

Table 2: High-Resolution MS/MS Product Ion Summary

Product Ion (m/z)FormulaFragment AssignmentNeutral Loss
252.1395 C₁₄H₁₉FNO₂⁺Intact Precursor [M+H]⁺N/A
123.0245 C₇H₄FO⁺3-Fluorobenzoyl cationC₇H₁₅NO (-129.1150 Da)
112.1123 C₇H₁₄N⁺1-Vinylpiperidin-1-iumC₇H₅FO₂ (-140.0272 Da)
95.0296 C₆H₄F⁺Fluorophenyl cationCO from m/z 123 (-27.9949 Da)
84.0811 C₅H₁₀N⁺Piperidinium cationC₉H₉FO₂ (-168.0584 Da)

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion[M+H]+ m/z 252.1395 C14H19FNO2+ F1 1-Vinylpiperidin-1-ium m/z 112.1123 C7H14N+ M->F1 - 3-Fluorobenzoic Acid (-140.0272 Da) F2 Piperidinium Ion m/z 84.0811 C5H10N+ M->F2 - Inductive Cleavage (-168.0584 Da) F3 3-Fluorobenzoyl Cation m/z 123.0245 C7H4FO+ M->F3 - Ester Bond Cleavage (-129.1150 Da) F4 Fluorophenyl Cation m/z 95.0296 C6H4F+ F3->F4 - CO (-27.9949 Da)

Caption: Diagnostic ESI-MS/MS fragmentation pathways of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate.

Experimental Protocol: LC-HRMS/MS Workflow

To ensure reproducibility and high mass accuracy (< 3 ppm error), follow this optimized LC-HRMS/MS methodology.

Phase 1: Sample Preparation

Causality: Proper solvent selection prevents ester hydrolysis and ensures optimal ionization efficiency.

  • Stock Solution: Dissolve 1.0 mg of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL (1,000 ppm) stock. Note: Avoid aqueous buffers at this stage to prevent spontaneous hydrolysis of the ester bond.

  • Working Dilution: Dilute the stock solution to 100 ng/mL (100 ppb) using an initial mobile phase composition of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase 2: Liquid Chromatography (UHPLC) Separation

Causality: A reversed-phase C18 column is used to retain the moderately hydrophobic aromatic ester, while acidic mobile phases keep the piperidine nitrogen protonated.

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B (Column wash)

    • 8.0 - 8.1 min: Return to 5% B

    • 8.1 - 10.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Phase 3: Mass Spectrometry (HCD-MS/MS) Acquisition

Causality: HCD (Higher-energy Collisional Dissociation) is chosen over ion-trap CID because HCD does not suffer from the "1/3 rule" low mass cut-off, allowing the critical m/z 84.08 piperidinium fragment to be detected.

  • Ion Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Source Parameters:

    • Spray Voltage: +3.5 kV

    • Capillary Temperature: 275 °C

    • Sheath Gas: 40 arb, Aux Gas: 10 arb.

  • MS1 Full Scan:

    • Resolution: 70,000 (at m/z 200)

    • Scan Range: m/z 100 – 500

    • AGC Target: 3e6

  • Targeted MS/MS (PRM or ddMS2):

    • Isolation Window: 1.0 m/z (centered on m/z 252.14)

    • Resolution: 17,500

    • Normalized Collision Energy (NCE): Stepped at 20, 35, and 50. Rationale: Stepped NCE ensures both fragile bonds (ester cleavage yielding m/z 112) and stable fragments (acylium breakdown to m/z 95) are captured in a single composite spectrum.

    • AGC Target: 1e5

References

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[1] Available at:[Link]

  • Marnela KM, Moilanen T, Jutila M. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomed Environ Mass Spectrom. 1988 Oct;16(1-12):443-6.[2] Available at:[Link]

  • Prasain J. Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham (UAB) Proteomics.[3] Available at:[Link]

Sources

in vivo administration routes and dosing for 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for establishing in vivo administration routes and dosing regimens for the novel compound, 2-(piperidin-1-yl)ethyl 3-fluorobenzoate . Given that this is a new chemical entity, publicly available in vivo data is scarce. Therefore, this document synthesizes established principles of preclinical drug development, leveraging data from structurally related compounds and adhering to best practices in animal-based research. The protocols herein are designed to be self-validating, providing researchers with the rationale and methodology to generate robust and reproducible data.

Section 1: Foundational Principles and Pre-formulation

The success of any in vivo study hinges on the careful characterization of the test article and the selection of an appropriate vehicle for administration. The physicochemical properties of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate will dictate its formulation, which in turn impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Characterization: The First Step

Before in vivo administration, it is critical to determine the compound's fundamental properties. The initial focus should be on solubility. As a benzoate ester with a piperidine moiety, the compound's solubility is likely to be pH-dependent and potentially low in aqueous media.

A systematic solubility screen is the mandatory first step. This involves assessing the concentration at which the compound can be fully dissolved in a panel of pharmaceutically acceptable vehicles.

Protocol 1: Solubility Screening

Objective: To determine the solubility of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate in common preclinical vehicles.

Methodology:

  • Add an excess amount of the compound to a known volume of each test vehicle (e.g., 10 mg to 1 mL) in separate, clear vials.

  • Agitate the vials at a controlled ambient temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached.

  • Visually inspect for undissolved particles. If particles remain, centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the solid.

  • Carefully collect the supernatant.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Express solubility in mg/mL.

Vehicle Selection and Formulation Strategies

The ideal vehicle should be non-toxic, have no pharmacological activity of its own, and maintain the compound in a stable and bioavailable state. The choice of vehicle is dictated by the solubility screen results and the intended route of administration. For poorly soluble compounds, several strategies can be employed to enhance bioavailability.[1][2][3]

  • Solutions: If the compound is soluble in a safe vehicle, a simple solution is preferred for its dose uniformity. Co-solvents are often used.

  • Suspensions: For compounds with very low solubility, a micronized suspension can be prepared. This involves dispersing fine particles of the drug in a liquid vehicle, often with suspending agents to prevent settling and wetting agents to ensure particle dispersion. Particle size reduction can increase the dissolution rate.[1]

  • Lipid-Based Formulations: These can enhance the oral absorption of lipophilic compounds by utilizing the body's natural lipid absorption pathways.[4]

Table 1: Common Preclinical Vehicles and Formulation Components

Vehicle/ComponentPrimary UseCommon Administration RoutesKey Considerations
Aqueous
Saline (0.9% NaCl)Soluble compounds, vehicle controlIV, IP, SC, POIsotonic and generally well-tolerated.
PBS (Phosphate-Buffered Saline)Soluble compounds, vehicle controlIV, IP, SC, POBuffered to physiological pH (~7.4).
5% Dextrose in Water (D5W)Soluble compoundsIV, IP, SCCan be a vehicle for compounds sensitive to chloride ions.
Co-solvents
PEG 300/400Increasing solubilityIV, IP, SC, POCan cause hemolysis or irritation at high concentrations.
Propylene GlycolIncreasing solubilityIV, IP, SC, POViscous; may require dilution.
EthanolIncreasing solubilityIV, IP, POUsed in low percentages due to potential for irritation and toxicity.
DMSO (Dimethyl sulfoxide)Increasing solubilityIP, SC, PO (with caution)High solubilizing power but can have its own biological effects and is generally avoided for IV in clinical settings.[3]
Surfactants/Emulsifiers
Tween® 80 (Polysorbate 80)Solubilizer, wetting agentIV, IP, SC, POUsed at low concentrations (typically <5%) to avoid toxicity.[1]
Cremophor® ELSolubilizerIV, POAssociated with hypersensitivity reactions; use with caution.
Suspension Agents
Carboxymethylcellulose (CMC)Suspending agentPO, SCTypically used at 0.5-1% w/v in saline or water.
MethylcelluloseSuspending agentPO, SCForms a viscous gel to keep particles suspended.

Section 2: In Vivo Administration Routes: Protocols and Rationale

The choice of administration route profoundly affects the pharmacokinetic profile of a compound. The following protocols are provided for common routes used in rodent studies, emphasizing technique and animal welfare in accordance with established guidelines.[5] A new sterile syringe and needle must be used for every animal to maintain sterility and prevent cross-contamination.[6][7]

Diagram 1: Decision Workflow for Formulation Selection

Start Start: New Compound (2-(piperidin-1-yl)ethyl 3-fluorobenzoate) Solubility Perform Solubility Screen in Aqueous & Organic Vehicles Start->Solubility IsSoluble Is compound soluble (>10 mg/mL) in an aqueous vehicle? Solubility->IsSoluble AqueousSol Formulate as simple aqueous solution (e.g., Saline, PBS) IsSoluble->AqueousSol Yes CheckOrganic Is compound soluble in a safe co-solvent (e.g., PEG400, Propylene Glycol)? IsSoluble->CheckOrganic No End Proceed to In Vivo Study AqueousSol->End CoSolvent Formulate as co-solvent solution. Ensure final concentration of organic solvent is tolerable. CheckOrganic->CoSolvent Yes PoorlySoluble Compound is poorly soluble. Consider alternative formulations. CheckOrganic->PoorlySoluble No CoSolvent->End Suspension Prepare a micronized suspension (e.g., in 0.5% CMC). PoorlySoluble->Suspension Lipid For oral route, consider lipid-based formulation (e.g., in oil with surfactants). PoorlySoluble->Lipid Suspension->End Lipid->End

Caption: Decision-making workflow for selecting a suitable formulation.

Intravenous (IV) Administration (Mouse, Lateral Tail Vein)

Rationale: IV administration delivers the compound directly into the systemic circulation, resulting in 100% bioavailability by definition. It is the standard route for assessing intrinsic pharmacokinetic parameters like clearance and volume of distribution. It provides rapid onset of action but can be technically challenging.

  • Preparation: Weigh the mouse and calculate the precise injection volume. The maximum recommended bolus volume is 5 ml/kg.[8] For a 25g mouse, this is 0.125 mL. Warm the animal to promote vasodilation of the tail veins using a safe heat source.[8][9]

  • Restraint: Place the mouse in a suitable restraint device that allows access to the tail.[8]

  • Vein Identification: Identify one of the two lateral tail veins. Wiping the tail with 70% alcohol can help visualize the veins.

  • Injection:

    • Use a small gauge needle (e.g., 27-30G) attached to a 1 mL or smaller syringe.[8]

    • Position the needle nearly parallel to the tail with the bevel facing up.[10][11]

    • Insert the needle shallowly into the vein. A "flash" of blood in the needle hub may indicate correct placement.

    • Inject the solution slowly and steadily. The vein should blanch (clear) as the solution displaces the blood.[8][12] If a subcutaneous bleb forms, the needle is not in the vein; withdraw and re-attempt at a more cranial site.[8][10]

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[8] Return the animal to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Administration (Rat)

Rationale: IP injection is a common route for preclinical studies. The compound is deposited into the peritoneal cavity and absorbed into the systemic circulation via the portal vein. It offers a larger injection volume capacity than IV and is easier to perform, though absorption can be variable and may involve some first-pass metabolism in the liver.

  • Preparation: Weigh the rat and calculate the dose volume. The maximum recommended volume is 10 ml/kg.[13][14] For a 250g rat, this is 2.5 mL.

  • Restraint: Restrain the rat securely in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially, away from the injection site.[15][16]

  • Site Identification: The injection site is in the lower right quadrant of the abdomen to avoid the cecum (left side) and the urinary bladder (midline).[7][13][14]

  • Injection:

    • Use an appropriately sized needle (e.g., 23-25G).[13][14]

    • Insert the needle, bevel up, at a 30-40° angle into the identified quadrant.[13][14]

    • Before injecting, gently pull back on the plunger (aspirate) to ensure no blood (vessel puncture) or yellowish fluid (bladder puncture) is drawn into the syringe.[7] If fluid is aspirated, discard the syringe and prepare a new dose.

    • If aspiration is clear, inject the substance smoothly.

  • Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for signs of distress or complications such as peritonitis.[13]

Oral (PO) Administration (Gavage in Mice)

Rationale: The oral route is the most common intended route for human therapeutics. It is convenient but subjects the compound to the harsh environment of the gastrointestinal (GI) tract and first-pass metabolism in the gut wall and liver, often resulting in lower bioavailability. Gavage ensures the entire dose is delivered directly to the stomach.[17][18]

  • Preparation: Weigh the mouse and calculate the dose volume. The recommended maximum volume is 10 ml/kg.[18][19]

  • Gavage Needle Selection: Use a flexible or a rigid, ball-tipped gavage needle (e.g., 20-22G for an adult mouse).[17][19] Measure the needle from the corner of the mouse's mouth to the last rib to estimate the correct insertion depth and mark the tube; do not insert past this point.[17][20]

  • Restraint: Firmly scruff the mouse to immobilize its head and body. The head should be extended back to create a straight line through the neck and esophagus.[17][20]

  • Tube Insertion:

    • Insert the gavage needle into the diastema (gap behind the incisors) and gently advance it along the upper palate.[19]

    • The mouse should swallow the tube as it reaches the pharynx. The tube should pass easily into the esophagus with no resistance.[17][20] If resistance is met, stop immediately and withdraw. Forcing the tube can cause perforation of the esophagus or entry into the trachea.

  • Dosing: Once the tube is in place, administer the substance smoothly.

  • Post-Dosing: Remove the tube gently in the same path it was inserted.[17] Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.[19]

Subcutaneous (SC) Administration (Mouse)

Rationale: SC administration involves injecting the compound into the space between the skin and muscle. It provides slower, more sustained absorption compared to IV or IP routes. It is relatively easy to perform and allows for the administration of suspensions and larger volumes.

  • Preparation: Weigh the mouse and calculate the dose volume. A common injection volume is 5-10 ml/kg.[21]

  • Restraint: Manually restrain the mouse by scruffing the loose skin over the neck and shoulders.[22]

  • Site Identification: The injection site is typically the interscapular area (between the shoulder blades), where the skin is loose.

  • Injection:

    • Use a 25-27G needle.[6][21]

    • Lift the scruffed skin to create a "tent."[10]

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[21]

    • Aspirate to ensure a blood vessel has not been entered.[6][10][23]

    • Inject the substance. A small bleb or lump will form under the skin.

  • Post-Injection: Withdraw the needle and return the animal to its cage. Monitor the injection site for any signs of irritation or inflammation.

Section 3: Dosing Strategy and Study Design

A systematic approach is required to determine a safe and effective dose range. This typically begins with a dose-range finding (DRF) study, also known as a Maximum Tolerated Dose (MTD) study.[24][25][26][27] The goal is to identify the highest dose that can be administered without causing unacceptable adverse effects.[27]

Protocol 6: Single Ascending Dose (SAD) Study in Rodents

Objective: To determine the MTD and observe the dose-response relationship for acute toxicity.

Design:

  • Species Selection: Typically initiated in mice or rats. For regulatory submissions, studies in both a rodent and a non-rodent species are usually required.[28][29]

  • Group Allocation: Assign animals to cohorts (e.g., 3-5 animals per sex per group). Include a vehicle control group and at least 3-4 escalating dose groups.

  • Dose Selection: The starting dose should be based on any available in vitro cytotoxicity or efficacy data, or on data from structurally similar compounds. Dose levels are typically escalated using a geometric progression (e.g., 2x or 3x increments).[27]

  • Administration: Administer a single dose via the intended route of administration.

  • Monitoring: Observe animals intensely for the first few hours post-dose and then daily for up to 14 days. Key parameters to monitor include:

    • Clinical Signs: Changes in posture, activity, breathing, and presence of tremors or convulsions.

    • Body Weight: Measure daily. Weight loss is a sensitive indicator of toxicity.

    • Mortality: Record any deaths.

  • Endpoint: The MTD is often defined as the highest dose that causes no mortality and no more than a 10% loss in body weight, with all clinical signs being reversible.

  • Data Analysis: Analyze the relationship between dose and the observed toxicities to establish a preliminary safety profile. This data is critical for selecting dose levels for subsequent efficacy and repeat-dose toxicology studies.[30]

Table 2: Hypothetical SAD Study Design for 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

GroupDose Level (mg/kg)Number of Animals (Male/Female)Rationale
10 (Vehicle)5 / 5Control group to assess vehicle effects.
2105 / 5Low dose, expected to be well-tolerated.
3305 / 53x escalation to explore the dose-response curve.
41005 / 53.3x escalation, approaching potentially toxic levels.
53005 / 5High dose, intended to identify the MTD.
Diagram 2: Workflow for a Dose-Range Finding Study

cluster_0 Study Setup cluster_1 Execution & Monitoring cluster_2 Data Analysis & Decision DoseSelect Select Starting Doses (Based on in vitro data or literature) AnimalAcclimatize Acclimatize Animals (e.g., 7 days) DoseSelect->AnimalAcclimatize GroupAssign Randomize and Assign Animals to Dose Cohorts AnimalAcclimatize->GroupAssign DoseAdmin Administer Single Dose (Vehicle + Escalating Doses) GroupAssign->DoseAdmin Monitor Intensive Monitoring (0-4h) Daily Observations (14 days) - Clinical Signs - Body Weight DoseAdmin->Monitor DataCollect Collect and Analyze Data (Toxicity, Weight Change, Mortality) Monitor->DataCollect MTD_Det Determine MTD and NOAEL (No-Observed-Adverse-Effect-Level) DataCollect->MTD_Det DoseSelect_Next Select Doses for Future Efficacy and Repeat-Dose Tox Studies MTD_Det->DoseSelect_Next

Caption: General workflow for a preclinical dose-range finding study.

Section 4: Introduction to Pharmacokinetic and Toxicological Evaluation

Following initial dose-ranging, more formal studies are conducted to understand the compound's ADME profile and to assess its safety upon repeated administration.

Preliminary Pharmacokinetic (PK) Study

A PK study measures the concentration of the drug in biological matrices (typically plasma) over time.[31] This is essential for correlating exposure with efficacy and toxicity.

A typical rodent PK study involves administering the compound by both IV and the intended clinical route (e.g., PO) to determine key parameters.[32]

  • Key PK Parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t₁/₂ (Half-life): Time for plasma concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

    • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation (calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100).

In Vivo Toxicology Studies

Data from DRF studies guide the design of longer, repeat-dose toxicology studies conducted under Good Laboratory Practice (GLP) guidelines, which are required for regulatory submissions like an Investigational New Drug (IND) application.[33][34] These studies are designed to identify potential target organ toxicity and establish a safe starting dose for human clinical trials.[34]

Section 5: Conclusion and Best Practices

The in vivo evaluation of a novel compound such as 2-(piperidin-1-yl)ethyl 3-fluorobenzoate must be approached systematically. The protocols and strategies outlined in this guide provide a foundational framework for researchers. Key principles of scientific integrity must be upheld throughout:

  • Animal Welfare: All procedures must be conducted in compliance with institutional and national guidelines on animal welfare (e.g., IACUC, CCAC).[5][13]

  • Pharmaceutical-Grade Substances: Whenever possible, use pharmaceutical-grade compounds and vehicles to avoid confounding effects from impurities.[35][36] The use of non-pharmaceutical grade compounds requires strong scientific justification and approval by the relevant oversight committee.[36]

  • Aseptic Technique: All injectable materials should be sterile to prevent infection.[6][13]

  • Data Integrity: Meticulous record-keeping is essential for the reproducibility and validation of findings.

By following these principles and adapting the provided protocols based on empirical data, researchers can effectively characterize the in vivo properties of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate and advance its development with scientific rigor.

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  • BioAgilytix. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Retrieved from [Link]

  • USDA National Agricultural Library. (n.d.). Animal Welfare Act Quick Reference Guides. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(Piperidin-1-yl)ethyl 3-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate via the esterification of 3-fluorobenzoic acid and 2-(piperidin-1-yl)ethanol presents unique mechanistic challenges. Because the alcohol substrate contains a basic tertiary amine (the piperidine ring), it can actively interfere with reaction kinetics, catalyst cycles, and isolation procedures[1].

This guide provides validated protocols, mechanistic troubleshooting, and phase-extraction strategies designed to prevent product loss and maximize your synthetic yield.

Validated Experimental Protocols

To ensure reproducibility, every protocol below is designed as a self-validating system , meaning you can analytically verify the success of each intermediate step before proceeding.

Protocol A: Acid Chloride Pathway (Recommended for >1g Scale)

This method relies on the extreme reactivity of an acid chloride intermediate[2]. It is highly scalable but requires strict stoichiometric control of auxiliary bases.

  • Activation : Suspend 3-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.5 eq)[2].

  • Self-Validation Check 1 : Stir at reflux until gas evolution (SO₂ and HCl) ceases. Quench a 10 µL aliquot in methanol and check via TLC; complete conversion to the methyl ester confirms the successful formation of the acid chloride.

  • Concentration : Evaporate the solvent and excess thionyl chloride under reduced pressure to yield crude 3-fluorobenzoyl chloride.

  • Coupling : Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Addition : Slowly add 2-(piperidin-1-yl)ethanol (1.05 eq) dissolved in DCM.

  • Self-Validation Check 2 : Spot the reaction mixture on wet pH paper. It must read pH > 8. If it is acidic, the piperidine nitrogen is protonated, and the reaction will stall. Add more DIPEA if necessary.

  • Completion : Allow the reaction to warm to room temperature and stir for 4-6 hours before proceeding to aqueous workup.

Protocol B: EDC/DMAP Steglich Esterification (Recommended for <1g Scale)

The Steglich esterification is a milder alternative that avoids harsh chlorinating agents by utilizing a carbodiimide coupling agent and DMAP[3].

  • Initiation : Dissolve 3-fluorobenzoic acid (1.0 eq) and 2-(piperidin-1-yl)ethanol (1.0 eq) in anhydrous DCM at 0 °C.

  • Activation : Add EDC·HCl (1.2 eq) and DMAP (0.2 eq). Note: EDC is strictly preferred over DCC because its urea byproduct is water-soluble, vastly simplifying purification[4].

  • Propagation : Stir at 0 °C for 1 hour, then warm to room temperature overnight. DMAP acts as a nucleophilic acyl transfer catalyst, forming an active acyl-pyridinium intermediate that rapidly reacts with the alcohol[5].

  • Self-Validation Check : Monitor via TLC. If a new, highly non-polar spot appears that fails to convert to the product over time, this indicates the formation of an unreactive N-acylurea[3]. This means your DMAP loading is too low to outcompete the rearrangement pathway.

Process Visualization: Reaction Pathways

ReactionPathways SM1 3-Fluorobenzoic Acid AC 3-Fluorobenzoyl Chloride (Intermediate) SM1->AC SOCl₂, DMF (cat.) Reflux Prod 2-(Piperidin-1-yl)ethyl 3-fluorobenzoate SM1->Prod SM2, EDC·HCl, DMAP DCM, RT (Steglich) SM2 2-(Piperidin-1-yl)ethanol SM2->Prod AC->Prod SM2, DIPEA, DMAP DCM, 0°C to RT

Diagram 1: Synthetic pathways for 2-(piperidin-1-yl)ethyl 3-fluorobenzoate esterification.

Troubleshooting & FAQs

Q: My LC-MS shows excellent product formation, but my isolated yield is <20% after the aqueous workup. Where did the product go? A: Your product was likely lost in the aqueous phase[6]. The piperidine ring has a pKa of approximately 10. During standard neutral or mildly acidic aqueous washes (like brine or NH₄Cl), the basic nitrogen becomes protonated. This converts your highly organic product into a highly water-soluble hydrochloride salt, which washes away into the aqueous waste. Causality & Fix: You must implement a targeted acid-base extraction (See Diagram 2). Force the product into the aqueous phase with 1M HCl to wash away neutral impurities, then basify the aqueous phase to pH > 10 with Na₂CO₃, and extract the free-base product back into fresh Ethyl Acetate.

Q: In the acid chloride route, the reaction stalls at 50% conversion and a white precipitate forms in the flask. What is happening? A: The reaction of an alcohol with an acid chloride generates equimolar amounts of HCl[2]. Because 2-(piperidin-1-yl)ethanol contains a basic tertiary amine, it acts as an internal sponge for this HCl. The resulting hydrochloride salt precipitates out of the non-polar DCM solvent, rendering the alcohol nucleophile completely inaccessible. Causality & Fix: You must use an excess (at least 2.5 equivalents) of a non-nucleophilic auxiliary base like DIPEA. The DIPEA will preferentially scavenge the HCl, keeping the amino alcohol in its reactive, soluble free-base form.

Q: I am using the Steglich method with DCC, but my yield is low and I have a large, difficult-to-remove impurity. Why? A: You are observing the 1,3-rearrangement of the O-acylisourea intermediate into a stable, unreactive N-acylurea[3]. This side reaction competes directly with esterification if the alcohol addition is slow or sterically hindered. Furthermore, the byproduct of DCC is dicyclohexylurea (DCU), which is notoriously difficult to remove via chromatography. Causality & Fix: Increase the DMAP loading to 0.2 equivalents to accelerate the acyl transfer step, which bypasses the rearrangement[5]. Additionally, switch from DCC to EDC·HCl; the resulting urea byproduct from EDC is highly water-soluble and washes out easily[4].

Quantitative Data Presentation

MetricProtocol A: Acid ChlorideProtocol B: EDC/DMAP Steglich
Optimal Scale > 1 gram (High throughput)< 1 gram (Discovery scale)
Typical Yield 85 - 95%70 - 85%
Primary Byproducts HCl (scavenged as DIPEA salt)Water-soluble urea (from EDC)
Key Catalyst DMF (for acid chloride formation)DMAP (for acyl transfer)
Primary Risk Factor Amine protonation stalling reactionN-acylurea rearrangement

Purification Visualization: Acid-Base Extraction

Because the target molecule contains a basic amine, standard purification can often be bypassed entirely in favor of a highly efficient acid-base extraction.

Workup Crude Crude Reaction Mixture (in DCM) AcidWash Extract with 1M HCl (pH < 2) Crude->AcidWash Org1 Organic Phase (Neutral Impurities) AcidWash->Org1 Discard Aq1 Aqueous Phase (Protonated Product) AcidWash->Aq1 Keep Basify Basify with Na₂CO₃ (pH > 10) Aq1->Basify Extract2 Extract with EtOAc Basify->Extract2 Org2 Organic Phase (Pure Free-Base Product) Extract2->Org2 Keep & Dry Aq2 Aqueous Phase (Inorganic Salts) Extract2->Aq2 Discard

Diagram 2: Acid-base extraction workflow for isolating the basic tertiary amine ester product.

References

  • Organic Chemistry Portal. "Steglich Esterification". Available at: 5

  • BenchChem. "Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives". Available at: 4

  • Wikipedia. "Steglich esterification". Available at:3

  • BenchChem. "Standard Protocols for the Esterification of (R)-Tropic Acid: Application Notes for Researchers". Available at: 2

  • ResearchGate. "product is always lost in the aq phase?". Available at: 6

  • ACS Publications. "Identification of Orally Active, Potent, and Selective 4-Piperazinylquinazolines as Antagonists of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Family". Available at: 1

Sources

troubleshooting impurities in 2-(piperidin-1-yl)ethyl 3-fluorobenzoate extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of basic ester compounds.

Below is an in-depth, mechanistic troubleshooting guide for the liquid-liquid extraction of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate , focusing on the causality of common impurity carryovers and how to resolve them through a self-validating workflow.

Physicochemical Profiling & System Overview

To successfully isolate 2-(piperidin-1-yl)ethyl 3-fluorobenzoate, one must exploit the differential ionization states of the target molecule and its impurities. The extraction logic relies entirely on the basicity of the piperidine nitrogen and the acidity of the unreacted fluorobenzoic acid.

Table 1: Physicochemical Profile of Reaction Components

ComponentRolepKaRelative Lipophilicity (LogP)Primary Removal Strategy
2-(Piperidin-1-yl)ethyl 3-fluorobenzoate Target Product~9.5 - 10.5 (Conjugate Acid)HighReversible protonation (Acid-Base Extraction)
3-Fluorobenzoic Acid Starting Material~3.8ModerateDeprotonation via weak base (NaHCO₃)
2-(Piperidin-1-yl)ethanol Starting Material~9.5 (Conjugate Acid)LowDifferential partitioning (Aqueous washes)
Coupling Reagents (e.g., DCC/EDC ureas) ByproductN/A (Neutral)Moderate to HighRetention in initial organic phase during acid wash

Diagnostic Troubleshooting (FAQs)

Q1: My final product is heavily contaminated with unreacted 3-fluorobenzoic acid. How is it bypassing the basic wash? Cause: This typically occurs due to insufficient deprotonation or emulsion trapping. If the aqueous wash pH drops below the pKa of the acid (~3.8) locally, the acid remains protonated and highly soluble in the organic phase. Solution: Ensure you are using saturated sodium bicarbonate (NaHCO₃) and verify that the aqueous phase remains mildly basic (pH > 8) after vigorous mixing. NaHCO₃ is specifically chosen because it effectively converts the carboxylic acid into its water-soluble sodium salt while simultaneously neutralizing any catalytic acids present in the mixture[1]. Multiple smaller volume washes (e.g., 3 × 50 mL) are thermodynamically more efficient for partitioning than a single large wash.

Q2: I am observing significant yield loss due to ester cleavage during the basic workup. What is causing this? Cause: Ester hydrolysis. The ester bond in 2-(piperidin-1-yl)ethyl 3-fluorobenzoate is highly susceptible to nucleophilic attack by hydroxide ions. Solution: Never use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the initial acidic impurity wash. Strong bases will rapidly hydrolyze the ester back into 3-fluorobenzoic acid and 2-(piperidin-1-yl)ethanol[2]. Restrict your basic washes to mild carbonate or bicarbonate salts (NaHCO₃ or Na₂CO₃) and maintain the system at or below room temperature (preferably in an ice bath during the final basification step).

Q3: NMR analysis shows co-extraction of 2-(piperidin-1-yl)ethanol. Since both the product and this impurity are basic, how do I separate them? Cause: Both the target ester and the starting alcohol contain a piperidine ring with a conjugate acid pKa of approximately 10 to 11[3]. Consequently, both protonate during the 1M HCl wash and deprotonate during the final basification, co-migrating through the standard acid-base workflow[4]. Solution: Exploit their differential lipophilicity. The free hydroxyl group on 2-(piperidin-1-yl)ethanol significantly lowers its LogP compared to the fluorobenzoate ester. After the final basification and extraction into a fresh organic solvent (like dichloromethane), subject the organic layer to extensive washing with deionized water (3–5 times). The highly polar alcohol will preferentially partition into the aqueous phase, while the lipophilic ester remains trapped in the organic layer.

Q4: I am encountering severe emulsions during the 1M HCl extraction step. How can I break them? Cause: Protonated piperidine derivatives can act as mild surfactants, reducing the interfacial tension between the aqueous and organic layers. Solution: To break the emulsion, increase the ionic strength of the aqueous layer by adding a small amount of saturated sodium chloride (brine). Alternatively, filtering the biphasic mixture through a pad of Celite can remove insoluble polymeric byproducts that stabilize the emulsion.

Self-Validating Extraction Protocol

This protocol is engineered to isolate the basic piperidine derivative from acidic and neutral impurities via a reversible protonation mechanism[5]. Every critical phase change includes a self-validation checkpoint to ensure the chemistry is proceeding as intended.

Phase 1: Dissolution & Acidic Impurity Removal

  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) inside a separatory funnel.

  • Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

    • Validation Check: CO₂ gas evolution (bubbling) will occur if unreacted acid or coupling acid catalysts are present[1]. Vent the separatory funnel frequently until gas evolution ceases.

  • Separate the layers. The aqueous layer contains the sodium salt of 3-fluorobenzoic acid (discard). Retain the organic layer.

Phase 2: Target Protonation & Neutral Impurity Removal 4. Extract the retained organic layer with 1M HCl (aq) in three successive portions.

  • Validation Check: Test the pH of the aqueous extract; it must be < 2. The basic piperidine product is now protonated and resides in the aqueous layer[4].

  • Separate and discard the organic layer, which now contains neutral impurities (e.g., unreacted neutral starting materials or coupling reagent byproducts like dicyclohexylurea).

Phase 3: Target Deprotonation & Recovery 6. Cool the combined acidic aqueous layers in an ice bath (0–5 °C) to suppress ester hydrolysis. 7. Slowly add cold saturated Na₂CO₃ (aq) with vigorous stirring until the solution reaches pH 10.

  • Validation Check: The aqueous solution will turn cloudy or form an oily layer as the target ester deprotonates and crashes out as a water-insoluble free base[5].

  • Extract the basified aqueous layer with fresh Dichloromethane (3 × 50 mL).

Phase 4: Hydrophilic Impurity Polish 9. Wash the combined organic extracts with deionized water (3 × 50 mL) to partition out the more hydrophilic unreacted 2-(piperidin-1-yl)ethanol. 10. Perform a final wash with saturated brine to remove residual water from the organic phase. 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 2-(piperidin-1-yl)ethyl 3-fluorobenzoate.

Mechanistic Workflow Diagram

AcidBaseExtraction Crude Crude Reaction Mixture in Organic Solvent (DCM/EtOAc) Wash1 Wash with Sat. NaHCO3 (aq) Crude->Wash1 Aq1 Aqueous Phase 1 (Sodium 3-fluorobenzoate) Wash1->Aq1 pH ~8.3 Org1 Organic Phase 1 (Target Ester, Alcohol, Neutrals) Wash1->Org1 Extract1 Extract with 1M HCl (aq) Org1->Extract1 Org2 Organic Phase 2 (Neutral Impurities -> Discard) Extract1->Org2 Aq2 Aqueous Phase 2 (Protonated Target & Alcohol) Extract1->Aq2 pH ~1.0 Basify Cool to 0°C, Basify to pH 10 Extract with fresh DCM Aq2->Basify Aq3 Aqueous Phase 3 (Salts, some Alcohol -> Discard) Basify->Aq3 Org3 Organic Phase 3 (Target Free Base & trace Alcohol) Basify->Org3 pH ~10.0 Wash2 Wash with DI Water (x3) & Brine Org3->Wash2 FinalOrg Purified Organic Phase (Dry over Na2SO4, Concentrate) Wash2->FinalOrg

Workflow for the acid-base extraction of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate.

References

  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives | Benchchem | 5

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products | Benchchem | 4

  • Acid–base extraction | Wikipedia |2

  • 4.8: Acid-Base Extraction | Chemistry LibreTexts | 1

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) | Master Organic Chemistry | 3

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K | ACS Publications | 6

Sources

Technical Support Center: Resolving Peak Tailing of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate in GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically peak tailing, encountered during the analysis of this and structurally related basic compounds.

Understanding the Challenge: The Nature of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

2-(piperidin-1-yl)ethyl 3-fluorobenzoate is a molecule that presents a classic challenge in GC-MS analysis due to its chemical structure. The presence of the basic piperidine nitrogen makes the compound susceptible to interactions with active sites within the GC system, leading to poor peak shape, primarily tailing. This can compromise resolution, sensitivity, and the accuracy of quantification. This guide provides a systematic approach to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 2-(piperidin-1-yl)ethyl 3-fluorobenzoate tailing?

A1: Peak tailing for this compound is most commonly caused by secondary interactions between the basic piperidine nitrogen and active sites (e.g., silanol groups) in the GC inlet and column.[1][2] Other causes can include improper column installation, column contamination, or suboptimal analytical conditions.[3][4][5]

Q2: What is the quickest way to improve my peak shape?

A2: The most immediate steps to take are to perform inlet maintenance, including replacing the liner with a new, deactivated one, and trimming the first few centimeters of the analytical column.[4][5] These actions remove potential sources of activity and contamination.

Q3: Is derivatization necessary for analyzing this compound?

A3: While not always mandatory, derivatization is a highly effective strategy to improve the peak shape and thermal stability of piperidine-containing compounds.[6] By masking the active amine group, derivatization reduces interactions with the stationary phase, resulting in more symmetrical peaks.

Q4: What type of GC column is best suited for this analysis?

A4: A low-to-mid polarity column with a stationary phase that is base-deactivated is recommended. A column with a thicker film can also help to shield the analyte from active sites on the fused silica surface.

In-Depth Troubleshooting Guide

This guide is structured to walk you through a logical troubleshooting process, starting from the sample introduction system (the inlet) and moving through the separation system (the column) to the analytical method itself.

Part 1: The GC Inlet - First Point of Interaction

The inlet is where the sample first encounters high temperatures and active surfaces. Optimizing the inlet conditions is critical for preventing peak tailing.

1.1. Inlet Liner Deactivation: A Critical First Step

  • The Problem: Standard glass liners contain active silanol groups that strongly interact with basic compounds like your analyte, causing adsorption and peak tailing.

  • The Solution: Always use a deactivated inlet liner. Ultra-inert liners are specifically designed to minimize these interactions.[6]

  • Protocol:

    • Cool the GC inlet.

    • Carefully remove the old liner.

    • Install a new, factory-deactivated liner.

    • Heat the inlet to the desired temperature and allow it to condition for 15-20 minutes before injecting your sample.

1.2. Inlet Temperature: Balancing Volatilization and Stability

  • Troubleshooting Steps:

    • Start with a moderate inlet temperature: A good starting point is 250 °C.

    • Evaluate for signs of degradation: Look for the appearance of new, smaller peaks in your chromatogram that might indicate breakdown products.

    • If tailing persists and no degradation is observed: Gradually increase the inlet temperature in 10-20 °C increments. This can sometimes improve peak shape by ensuring faster volatilization.

    • If degradation is suspected: Lower the inlet temperature.

Troubleshooting Workflow for the GC Inlet

start Peak Tailing Observed liner Check Inlet Liner start->liner deactivated Is it a deactivated liner? liner->deactivated replace_liner Replace with a new, Ultra-Inert liner deactivated->replace_liner No temp Check Inlet Temperature deactivated->temp Yes replace_liner->temp optimize_temp Optimize Temperature (Start at 250 °C, adjust as needed) temp->optimize_temp degradation Evidence of degradation? optimize_temp->degradation lower_temp Lower Inlet Temperature degradation->lower_temp Yes increase_temp Gradually Increase Temperature degradation->increase_temp No next_step Proceed to Column Troubleshooting lower_temp->next_step increase_temp->next_step

Caption: A workflow for troubleshooting peak tailing at the GC inlet.

Part 2: The GC Column - The Heart of the Separation

The analytical column is where the separation occurs, and its condition and chemistry are paramount for achieving good peak shape.

2.1. Column Choice and Conditioning

  • The Right Chemistry: For basic compounds, a base-deactivated column is essential. Look for columns specifically marketed for the analysis of amines or other basic compounds. A 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose starting point.

  • Column Conditioning: Always condition a new column according to the manufacturer's instructions. This removes any residual manufacturing materials and ensures a stable baseline.

  • Column Maintenance: If you suspect your column has become active over time, you can try to restore its performance by:

    • Trimming the column: Cut 10-15 cm from the inlet end of the column to remove any accumulated non-volatile residues or areas where the stationary phase has been damaged.[5]

    • Solvent Rinsing: For severe contamination, consider rinsing the column with a series of solvents of varying polarity. Always consult the column manufacturer's guidelines before attempting this.

2.2. Proper Column Installation

  • The Problem: An improperly installed column can create "dead volume" in the inlet or detector, leading to peak broadening and tailing.[3]

  • The Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector.

  • Protocol:

    • Use a ceramic scoring wafer to make a clean, square cut on the end of the column.

    • Consult your GC instrument's manual for the correct column installation depth for your specific inlet and detector.

    • After installation, perform a leak check to ensure all connections are secure.

Part 3: The Analytical Method - Fine-Tuning for Success

Even with the right hardware, the analytical method parameters play a significant role in chromatographic performance.

3.1. Oven Temperature Program

  • The Goal: The temperature program should be optimized to ensure the analyte is well-focused at the start of the run and elutes as a sharp peak.

  • Starting Parameters:

    • Initial Oven Temperature: Start at a temperature that is appropriate for your solvent and allows for good initial focusing. A starting point could be around 60-80 °C.

    • Ramp Rate: A moderate ramp rate of 10-20 °C/minute is a good starting point.

    • Final Temperature: The final temperature should be high enough to elute the analyte in a reasonable time but well below the column's maximum operating temperature.

3.2. Derivatization: A Powerful Tool for Difficult Analytes

  • When to Consider Derivatization: If you have exhausted the options above and are still experiencing significant peak tailing, derivatization is the next logical step.[6]

  • How it Works: Derivatization involves a chemical reaction to modify the analyte, in this case, to mask the basic piperidine nitrogen. This makes the resulting compound less polar and more volatile, leading to improved peak shape.

  • Common Derivatizing Agents for Amines:

    • Silylation Reagents: Such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Acylation Reagents: Such as trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride (PFBCI).[6]

  • Experimental Protocol (General Acylation):

    • Evaporate the sample extract containing your analyte to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of the acylation reagent (e.g., TFAA).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature and inject an aliquot into the GC-MS.

Decision Tree for Addressing Peak Tailing

start Peak Tailing Issue inlet_check Inlet Maintenance (Liner, Septum, Temperature) start->inlet_check column_check Column Check (Installation, Conditioning, Trimming) inlet_check->column_check Tailing Persists resolved Peak Shape Improved inlet_check->resolved Resolved method_opt Method Optimization (Oven Program) column_check->method_opt Tailing Persists column_check->resolved Resolved derivatization Consider Derivatization method_opt->derivatization Tailing Persists method_opt->resolved Resolved derivatization->resolved

Caption: A systematic approach to resolving peak tailing issues.

Summary of Recommendations

ParameterRecommendationRationale
Inlet Liner Use a new, ultra-inert deactivated liner.Minimizes interaction with the basic analyte.
Inlet Temperature Start at 250 °C and optimize.Ensures complete volatilization without thermal degradation.
GC Column Base-deactivated, low-to-mid polarity.Prevents secondary interactions with the stationary phase.
Column Installation Ensure a clean cut and correct depth.Avoids dead volume and peak broadening.
Column Maintenance Periodically trim the inlet end.Removes contamination and active sites.
Oven Program Optimize for good focusing and elution.Ensures sharp, symmetrical peaks.
Derivatization Consider if other methods fail.Masks the active amine group, improving peak shape.

By systematically addressing each of these areas, you can effectively troubleshoot and resolve peak tailing for 2-(piperidin-1-yl)ethyl 3-fluorobenzoate and other challenging basic compounds in your GC-MS analyses, leading to more accurate and reliable results.

References

  • NextSDS. (n.d.). (R/S)-3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-. [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • Element Lab Solutions. (2018, January 8). Troubleshooting GC peak shapes. [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]

  • ResearchGate. (2015, April 21). How do I solve this problem with our GC system in peak response?. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

Sources

Technical Support Center: Enhancing Aqueous Solubility of 2-(Piperidin-1-yl)ethyl 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific formulation and assay integration challenges associated with 2-(piperidin-1-yl)ethyl 3-fluorobenzoate .

Structurally, this compound is a lipophilic ester containing a basic tertiary amine (piperidine). In its free-base form, the highly hydrophobic 3-fluorobenzoate moiety drives rapid precipitation in aqueous media. However, the piperidine nitrogen (pKa ~9.0) offers an excellent chemical handle for solubility enhancement. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure accurate, reproducible dose-response data in your biological assays.

Troubleshooting Guide & FAQs

Q1: Why does my compound instantly turn cloudy when added to the assay buffer? A1: You are observing a phenomenon known as a "DMSO crash." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the water phase much faster than the hydrophobic compound can be solvated[1]. This rapid solvent exchange forces the lipophilic 3-fluorobenzoate molecules to aggregate, leading to localized supersaturation and irreversible nucleation. To prevent this, you must control the thermodynamics of solvation using a step-down dilution method rather than a direct spike.

Q2: What is the maximum DMSO concentration I can use to keep the free base soluble without compromising my assay? A2: This depends entirely on your biological system. For cell-based assays, final DMSO concentrations must be strictly maintained below 0.1% (v/v) to prevent cytotoxicity, membrane permeabilization, and artefactual phenotypic readouts[2]. While biochemical assays (e.g., isolated enzyme kinetics) can often tolerate up to 1.0% DMSO[3], cellular systems cannot. If your compound requires >0.1% DMSO to remain soluble at your top screening concentration, you must abandon the free-base DMSO route and utilize chemical or supramolecular modifications.

Q3: How can I chemically modify the compound to improve intrinsic aqueous solubility without altering its biological target engagement? A3: You can exploit the basic piperidine nitrogen to form a water-soluble hydrochloride (HCl) salt. By protonating the tertiary amine, you introduce a permanent positive charge that dramatically increases ion-dipole interactions with the aqueous solvent[4]. Because the salt dissociation occurs instantly in physiological buffer, the active pharmacophore engaging your biological target remains completely unchanged.

Q4: My assay is highly sensitive to pH changes, and adding the HCl salt slightly acidifies my unbuffered system. Is there a non-covalent alternative? A4: Yes. You can formulate the compound using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic 3-fluorobenzoate aromatic ring spontaneously partitions into this cavity via hydrophobic interactions, forming a 1:1 inclusion complex that is highly water-soluble, biocompatible, and pH-neutral[5].

Strategic Decision Matrix

Use the following logical workflow to determine the best solubility enhancement strategy for your specific assay requirements.

G Start 2-(piperidin-1-yl)ethyl 3-fluorobenzoate (Lipophilic Free Base) Q1 Assay Type? Start->Q1 Cell Cell-Based (<0.1% DMSO limit) Q1->Cell Bio Biochemical (<1.0% DMSO limit) Q1->Bio Q2 pH Sensitive? Cell->Q2 Requires low toxicity DMSO Step-Down DMSO Dilution Bio->DMSO Tolerates solvent Salt Form HCl Salt (Protonate Amine) Q2->Salt No (Strongly Buffered) CD HP-β-CD Complexation (Encapsulate Ester) Q2->CD Yes (Strict pH 7.4)

Decision matrix for selecting the optimal solubility enhancement strategy.

Quantitative Comparison of Solubilization Strategies

StrategyPrimary MechanismMax Assay ConcentrationKey AdvantagesMajor Limitations
DMSO Step-Down Metastable supersaturationLow (1 - 10 µM)Immediate execution; no synthesis required.High risk of precipitation; DMSO cytotoxicity.
HCl Salt Formation Covalent ionization of piperidineHigh (>1 mM)Permanent solubility increase; highly stable.May lower the pH of weakly buffered assays.
HP-β-CD Complexation Supramolecular hydrophobic encapsulationHigh (>1 mM)Biocompatible; neutral pH; protects ester bond.Requires 24-48h formulation preparation time.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to biological testing without passing the validation checkpoint at the end of each methodology.

Protocol A: Step-Down DMSO Dilution (For Biochemical Assays)

Causality: Gradual reduction of the organic phase prevents the rapid solvent diffusion that triggers hydrophobic collapse.

  • Primary Stock: Prepare a 10 mM stock of the free base in 100% anhydrous DMSO.

  • Intermediate Dilution: Create a 1 mM intermediate stock in 10% DMSO / 90% Assay Buffer. Critical technique: Pipette the aqueous buffer into the DMSO stock dropwise while vortexing continuously. Do not add the DMSO into the buffer.

  • Final Assay Dilution: Dilute the intermediate stock 1:100 into the final assay plate to achieve a 10 µM final compound concentration at 0.1% DMSO.

  • Self-Validation Checkpoint: Read the assay plate on a spectrophotometer at OD600 before adding biological reagents. An OD600 > 0.05 above the blank indicates micro-precipitation. If this occurs, you must switch to Protocol B or C.

G Stock 100% DMSO Stock Direct Direct Aqueous Dilution Stock->Direct 1:1000 Step1 Intermediate Dilution (10%) Stock->Step1 1:10 Crash Rapid Solvent Diffusion (Precipitation/Crash) Direct->Crash Hydrophobic Aggregation Step2 Final Assay Buffer (<0.1%) Step1->Step2 1:100 Soluble Metastable Supersaturation Step2->Soluble Gradual Solvation

Mechanistic pathway comparing direct dilution (DMSO crash) vs. step-down dilution.

Protocol B: Ethereal HCl Salt Formation

Causality: Utilizing an anhydrous ethereal environment forces the newly formed, highly polar HCl salt to precipitate out of the non-polar organic solvent, allowing for easy isolation[4].

  • Dissolution: Dissolve 100 mg of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate (free base) in 3 mL of anhydrous diethyl ether.

  • Reaction: Place the solution in an ice bath under an inert nitrogen atmosphere.

  • Precipitation: Dropwise, add 1.2 molar equivalents of 2M HCl in diethyl ether while stirring continuously. A white precipitate (the hydrochloride salt) will form immediately.

  • Isolation: Filter the precipitate through a sintered glass frit, wash twice with 1 mL of cold anhydrous ether, and dry under high vacuum for 4 hours.

  • Self-Validation Checkpoint: Dissolve 1 mg of the resulting powder in 1 mL of deionized water. It must dissolve instantly without sonication, yielding a crystal-clear solution with a pH of ~5.0-6.0.

Protocol C: HP-β-CD Inclusion Complexation

Causality: The thermodynamic driving force for this reaction is the displacement of high-energy water molecules from the cyclodextrin cavity by the lipophilic 3-fluorobenzoate ring[5].

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

  • Guest Addition: Add the free base compound to the HP-β-CD solution at a 1:1 molar ratio.

  • Equilibration: Stir the opaque suspension continuously at room temperature for 24 to 48 hours. The mechanical energy and time allow the equilibrium to shift toward full inclusion.

  • Purification: Filter the solution through a 0.22 µm PES syringe filter to remove any uncomplexed, insoluble free base.

  • Lyophilization: Freeze-dry the filtrate to obtain a stable, highly water-soluble inclusion complex powder.

  • Self-Validation Checkpoint: Reconstitute the lyophilized powder in your specific assay buffer at 1 mM. The solution must remain optically clear at 4°C, 25°C, and 37°C for at least 24 hours.

References

  • Does anybody know what is the safe solution of DMSO for cell cultures?
  • Source: nih.
  • Source: nih.
  • How to make a salt of a novel compound?
  • Source: nih.

Sources

overcoming steric hindrance in 2-(piperidin-1-yl)ethyl 3-fluorobenzoate derivative synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of highly congested molecules.

The esterification of 2-(piperidin-1-yl)ethanol derivatives with 3-fluorobenzoic acid presents a unique dual-challenge: electronic deactivation via the basic piperidine nitrogen and steric hindrance if the piperidine ring or the ethyl chain is substituted (e.g., 2,6-dimethylpiperidine derivatives). This guide provides a mechanistic troubleshooting framework, validated protocols, and data-driven solutions to overcome these specific synthetic barriers.

I. Troubleshooting Guide & FAQs

Q1: Why do traditional acid-catalyzed (Fischer) esterifications fail for 2-(piperidin-1-yl)ethyl 3-fluorobenzoate derivatives? A: Fischer esterification relies on an acidic environment. The piperidine nitrogen is a strong secondary/tertiary amine base (pKa ~10.4). Under acidic conditions, it rapidly protonates. This protonation has two catastrophic effects on your yield:

  • It drastically reduces the solubility of the intermediate in organic solvents, causing it to crash out of solution.

  • The positively charged nitrogen inductively withdraws electron density from the adjacent ethyl chain, severely reducing the nucleophilicity of the hydroxyl group. To succeed, you must use mild, base-promoted coupling strategies that keep the piperidine nitrogen neutral[1].

Q2: I am using the Steglich esterification (EDC/DMAP), but my yields for α-substituted piperidine derivatives are stuck below 20%. What is the mechanistic failure? A: In a standard Steglich esterification, EDC activates the 3-fluorobenzoic acid to form an O-acylisourea intermediate[2]. For unhindered alcohols, direct nucleophilic attack on this intermediate is fast. However, for sterically hindered substrates, this direct attack is kinetically unfavorable. Instead, the O-acylisourea undergoes a slow intramolecular rearrangement into a thermodynamically stable, completely unreactive N-acylurea byproduct[2]. DMAP is added to intercept the O-acylisourea before it rearranges, forming a highly electrophilic acylpyridinium intermediate[1]. If your yields are low, the steric bulk of your specific derivative is outcompeting the catalytic DMAP[3]. Solution: Increase DMAP to stoichiometric amounts to force the formation of the acylpyridinium intermediate via mass action.

Q3: How does HATU overcome extreme steric hindrance compared to standard carbodiimides? A: HATU generates an active ester incorporating the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. The critical advantage here is anchimeric assistance, commonly known as the "7-aza effect" [4]. The nitrogen atom at position 7 of the HOAt ring forms a hydrogen bond with the proton of your incoming hindered alcohol. This intramolecular hydrogen bonding pre-organizes the transition state, effectively guiding the bulky 2-(piperidin-1-yl)ethanol derivative to the carbonyl carbon and drastically lowering the activation energy required to overcome steric repulsion[5].

Q4: If both Steglich and HATU fail, what is the ultimate fallback for synthesizing these hindered benzoates? A: The Yamaguchi esterification. This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with your 3-fluorobenzoic acid[6]. The extreme steric bulk of the trichlorophenyl ring acts as a physical shield, preventing the alcohol from attacking the "wrong" carbonyl. When combined with stoichiometric DMAP, it forces the regioselective formation of the desired ester, even for highly congested substrates[6].

II. Mechanistic Workflows & Visualizations

steglich_mechanism A 3-Fluorobenzoic Acid + EDC B O-Acylisourea Intermediate A->B Activation C Acylpyridinium Intermediate B->C + DMAP (Fast) E N-Acylurea (Dead End) B->E Rearrangement (If hindered) D Target Ester Product C->D + Piperidine Alcohol (Acyl Transfer)

Fig 1. DMAP-catalyzed Steglich esterification pathway overcoming O-acylisourea rearrangement.

troubleshooting Start Low Esterification Yield? Check1 Is Piperidine Protonated? Start->Check1 Sol1 Add DIPEA (pH > 9) Check1->Sol1 Yes Check2 High Steric Bulk? Check1->Check2 No Sol2 Use HATU (7-Aza Effect) Check2->Sol2 Yes Check3 Extreme Congestion? Check2->Check3 No Sol3 Yamaguchi Protocol Check3->Sol3 Yes

Fig 2. Decision matrix for troubleshooting sterically hindered piperidine-benzoate couplings.

III. Quantitative Data: Coupling Reagent Comparison

To select the appropriate methodology for your specific 2-(piperidin-1-yl)ethyl 3-fluorobenzoate derivative, consult the performance metrics below.

Coupling StrategyActivating ReagentCatalyst / AdditiveSteric ToleranceKey Mechanistic AdvantageTypical Yield (Hindered)
Standard Steglich EDC or DCCDMAP (0.1 eq)Low to ModerateForms electrophilic acylpyridinium ion.20-40%
Modified Steglich EDC or DCCDMAP (1.5 eq)HighPrevents N-acylurea rearrangement via mass action.60-75%
Uronium Coupling HATUDIPEA (3.0 eq)Very HighAnchimeric assistance via 7-aza hydrogen bonding.75-90%
Yamaguchi 2,4,6-Trichlorobenzoyl ClDMAP (2.0 eq)ExtremeMixed anhydride forces regioselective alcohol attack.85-95%

IV. Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Esterification (Optimized for Substituted Piperidines)

Causality Focus: The addition of N,N-Diisopropylethylamine (DIPEA) is critical here. Because the piperidine ring will act as a proton scavenger during the reaction, a non-nucleophilic base is required to maintain a basic environment, ensuring the alcohol remains nucleophilic and the HOAt leaving group is properly deprotonated[5].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve 3-fluorobenzoic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 eq, 3.0 mmol) dropwise. Self-Validation Check: The solution should turn a distinct yellow color, confirming the formation of the active OAt ester[4]. Stir for 15 minutes at room temperature.

  • Coupling: Add the sterically hindered 2-(piperidin-1-yl)ethanol derivative (1.1 eq, 1.1 mmol) dissolved in DMF (2 mL).

  • Monitoring: Stir at 40°C. Monitor via LC-MS. Self-Validation Check: Look for the mass of the OAt active ester intermediate. If this mass persists but the product mass is not increasing, the steric hindrance is too severe for the 7-aza effect, and you must proceed to Protocol B.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the organic layer extensively with brine (5x) to remove DMF and the highly water-soluble HOAt byproduct. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Yamaguchi Esterification (For Extreme Steric Congestion)

Causality Focus: The formation of the mixed anhydride must be completed and validated before the addition of the alcohol. If the alcohol is present during the initial activation, the 2,4,6-trichlorobenzoyl chloride will directly react with the alcohol, ruining the synthesis[6].

Step-by-Step Methodology:

  • Mixed Anhydride Formation: Dissolve 3-fluorobenzoic acid (1.0 eq, 1.0 mmol) and DIPEA (1.5 eq, 1.5 mmol) in anhydrous THF (5 mL) under N₂. Add 2,4,6-trichlorobenzoyl chloride (1.1 eq, 1.1 mmol) dropwise at 0°C.

  • Validation: Stir for 2 hours at room temperature. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The mixed anhydride will appear as a new, highly UV-active spot that is significantly less polar than the starting acid. Do not proceed until the acid is fully consumed.

  • Solvent Swap (Crucial): Evaporate the THF under reduced pressure. Redissolve the crude mixed anhydride in anhydrous Toluene (5 mL). Reasoning: Toluene allows for higher reaction temperatures and suppresses side reactions during the acyl transfer step.

  • Acyl Transfer: Add the 2-(piperidin-1-yl)ethanol derivative (1.1 eq, 1.1 mmol) followed by DMAP (2.0 eq, 2.0 mmol). Reflux at 110°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated NH₄Cl to remove DMAP and unreacted amine. Purify via flash column chromatography.

V. References

  • Steglich Esterification: Organic Chemistry Study Guide - Fiveable. 3

  • Steglich Esterification - Organic Chemistry Portal.2

  • Yamaguchi Esterification - Organic Chemistry Portal. 6

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing). 1

  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis - Benchchem.5

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility - PeptideChemistry.org. 4

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating LC-MS/MS Quantification Methods for 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development, the journey from discovery to clinical application is paved with data. The reliability of this data, particularly pharmacokinetic (PK) and toxicokinetic (TK) data, is paramount. At the heart of generating this data lies the bioanalytical method—a set of procedures for quantifying a drug or its metabolites in biological matrices. For small molecules like 2-(piperidin-1-yl)ethyl 3-fluorobenzoate, a compound representative of modern synthetic drug candidates, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the undisputed gold standard for bioanalysis.[1][2]

This guide provides an in-depth, experience-driven framework for the full validation of an LC-MS/MS method for quantifying our target analyte. We will move beyond a simple checklist of regulatory requirements to explore the scientific rationale behind each validation parameter. Furthermore, we will objectively compare the performance of LC-MS/MS with alternative analytical platforms, providing the necessary context for researchers, scientists, and drug development professionals to make informed decisions. This document is structured not as a rigid template, but as a logical narrative that mirrors the scientific process of developing and validating a robust, trustworthy, and defensible bioanalytical assay.

Section 1: The Primacy of LC-MS/MS in Bioanalysis

The dominance of LC-MS/MS in regulated bioanalysis stems from its unparalleled ability to deliver high selectivity, sensitivity, and specificity.[1] For a molecule like 2-(piperidin-1-yl)ethyl 3-fluorobenzoate in a complex biological matrix such as human plasma, this is critical.

  • Liquid Chromatography (LC): The LC system separates the analyte of interest from endogenous matrix components and potential metabolites. This separation is fundamental to reducing ion suppression or enhancement, a phenomenon known as the "matrix effect."[3][4][5]

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer provides two layers of mass-based selection. The first mass analyzer (Q1) isolates the precursor ion (the ionized analyte), which is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) isolates a specific fragment ion. This precursor-to-fragment transition is highly specific to the analyte's chemical structure, providing exceptional selectivity.

This combination allows for the confident and precise measurement of analytes at very low concentrations, often in the picogram per milliliter range.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc LC System cluster_ms MS/MS System Sample Biological Sample (e.g., Plasma) Extraction Extraction (PPT, LLE, or SPE) Sample->Extraction Add Internal Standard Injection Autosampler Injection Extraction->Injection Column Chromatographic Column Injection->Column Separation IonSource Ion Source (e.g., ESI) Column->IonSource Elution Q1 Q1: Precursor Ion Selection IonSource->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Fragment Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing Detector->Data

A simplified workflow of a typical LC-MS/MS bioanalytical process.

Section 2: The Validation Framework: A Mandate for Reliability

Method validation is the documented process that proves an analytical method is reliable and suitable for its intended purpose.[6][7][8] This is not merely a regulatory hurdle; it is the foundation of data integrity. The primary guidance documents that govern this process are issued by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[9][10]

A fully validated method ensures that any variability observed in study samples is due to the biological system, not analytical inconsistency.

Section 3: The Pillars of LC-MS/MS Method Validation

The validation process is a series of integrated experiments, each designed to test a specific performance characteristic of the assay. For each parameter, we will outline the objective, a practical experimental protocol, and the underlying scientific reasoning.

Selectivity and Specificity
  • The "Why": Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11] Specificity is the ultimate expression of selectivity, proving the method can measure the analyte exclusively.[1] In a complex matrix, we must demonstrate that endogenous components, metabolites, or co-administered drugs do not interfere with the analyte's quantification.[10]

  • Experimental Protocol:

    • Analyze a minimum of six different blank matrix lots (e.g., plasma from six different individuals).

    • Evaluate for interfering peaks at the retention time of the analyte and the Internal Standard (IS).

    • Analyze a blank matrix lot spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and another lot spiked with the IS.

  • Expert Insight: Using multiple sources of matrix is crucial because individual metabolic profiles can vary significantly. An interference in one lot of plasma might not be present in another. For LC-MS/MS, specificity is further enhanced by monitoring a specific mass transition (m/z of parent -> m/z of fragment), which acts as a chemical fingerprint.[12]

Sensitivity: The Lower Limit of Quantitation (LLOQ)
  • The "Why": The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[6] This is critical for characterizing the terminal elimination phase of a drug's pharmacokinetic profile.

  • Experimental Protocol:

    • Prepare a set of samples at the proposed LLOQ concentration.

    • Analyze at least five replicates.

    • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.

  • Expert Insight: The LLOQ is not just about signal-to-noise ratio; it's a performance-based metric. The accuracy and precision of the LLOQ replicates must meet predefined acceptance criteria, which are typically wider than for higher concentrations.

Calibration Curve and Linearity
  • The "Why": The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a specific range. This range must cover the expected concentrations in the study samples.

  • Experimental Protocol:

    • Prepare a blank sample and a minimum of six non-zero calibration standards by spiking blank matrix.

    • The standards should bracket the expected concentration range, from the LLOQ to the Upper Limit of Quantitation (ULOQ).

    • Perform a regression analysis (typically a weighted 1/x² linear regression) of the peak area ratio (analyte/IS) versus concentration.

  • Expert Insight: Using a stable isotope-labeled (SIL) internal standard is the industry best practice.[13] A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes and experiences nearly identical ionization effects, thereby compensating for variability during sample preparation and injection.[14] This results in a more robust and reliable calibration curve.

Accuracy and Precision
  • The "Why": Accuracy describes the closeness of the measured concentration to the true nominal value.[15] Precision describes the degree of scatter or variability between repeated measurements.[1][15] These two parameters define the reliability and reproducibility of the method.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.

    • Intra-run (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-run (Between-run): Analyze at least three separate runs on at least two different days.

  • Expert Insight: The validation runs should mimic the actual study sample analysis. This includes using the same extraction procedure, LC-MS/MS system, and data processing methods. The results from these experiments are what give you confidence that the values reported for unknown samples are true.

Validation ParameterAcceptance Criteria (QC Samples)Acceptance Criteria (LLOQ)
Intra-run Precision (%CV) ≤ 15%≤ 20%
Intra-run Accuracy (%Bias) Within ±15% of nominalWithin ±20% of nominal
Inter-run Precision (%CV) ≤ 15%≤ 20%
Inter-run Accuracy (%Bias) Within ±15% of nominalWithin ±20% of nominal
Table 1: Typical acceptance criteria for accuracy and precision based on FDA and EMA guidelines.[9][13]
Matrix Effect and Recovery
  • The "Why": The Matrix Effect refers to the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix.[3][16] It is a major source of error in LC-MS/MS analysis. Recovery is the efficiency of the extraction process in isolating the analyte from the matrix. It needs to be consistent, but not necessarily 100%.

  • Experimental Protocol (Matrix Effect):

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte spiked in clean solvent.

      • Set B: Analyte spiked into a post-extraction blank matrix sample.

      • Set C: Analyte spiked into matrix before extraction.

    • Matrix Factor is calculated as (Peak Response in Set B) / (Peak Response in Set A).

    • The IS-normalized Matrix Factor should have a Coefficient of Variation (%CV) of ≤15%.

  • Experimental Protocol (Recovery):

    • Recovery is calculated as (Peak Response in Set C) / (Peak Response in Set B) x 100%.

  • Expert Insight: The matrix effect is the most insidious challenge in LC-MS/MS bioanalysis.[4] A stable isotope-labeled internal standard is the most effective tool to compensate for it, as both the analyte and the IS will be suppressed or enhanced to a similar degree.[2] If a SIL-IS is not available, extensive chromatographic optimization is required to separate the analyte from interfering matrix components, especially phospholipids.[17]

Stability
  • The "Why": The analyte must be stable throughout the entire lifecycle of a sample: from collection and storage to processing and analysis.[18][19] Degradation of the analyte leads to an underestimation of its true concentration.

  • Experimental Protocol:

    • Analyze Low and High QC samples after exposing them to various conditions, comparing the results to freshly prepared samples.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[18]

  • Expert Insight: It is critical to evaluate stability in the same matrix as the study samples, including the same anticoagulant.[20] For instance, some analytes are unstable in whole blood due to enzymatic activity, requiring immediate centrifugation and plasma harvesting, or the use of enzyme inhibitors.[21]

Stability TestTypical ConditionsPurpose
Bench-Top Stability Room temperature for an expected duration (e.g., 4-24 hours)Simulates sample processing time on the lab bench.
Freeze-Thaw Stability Minimum of 3 cycles of freezing (e.g., -20°C or -70°C) and thawingSimulates retrieving samples from the freezer multiple times.
Long-Term Stability Stored at the intended freezer temperature for a duration exceeding the study lengthEnsures analyte integrity during long-term storage.
Stock Solution Stability Analyte and IS stock solutions stored at room temp and refrigeratedConfirms the integrity of the solutions used to prepare calibrators and QCs.
Table 2: Key stability experiments required for full method validation.

Section 4: Visualizing the Integrated Validation Workflow

The validation parameters are not isolated; they form a cohesive, logical progression. The following diagram illustrates the workflow, demonstrating how each experiment builds upon the last to create a fully validated, self-validating system.

Validation_Workflow Integrated LC-MS/MS Validation Workflow Dev Method Development (LC & MS Optimization) Select Pillar 1: Selectivity & Specificity Dev->Select Sens Pillar 2: Sensitivity (LLOQ) Select->Sens Cal Pillar 3: Calibration Curve & Linearity Sens->Cal AccPrec Pillar 4: Accuracy & Precision Cal->AccPrec Matrix Pillar 5: Matrix Effect & Recovery AccPrec->Matrix Stab Pillar 6: Stability (All Conditions) Matrix->Stab Dil Pillar 7: Dilution Integrity Stab->Dil Pass_Crit All Criteria Met? Dil->Pass_Crit Report Validation Report & Final Method Pass_Crit->Dev No (Re-optimize) Pass_Crit->Report Yes

The logical progression of experiments in a full bioanalytical method validation.

Section 5: Comparative Analysis: Alternative Quantification Platforms

While LC-MS/MS is the preferred method for this application, a comprehensive guide must acknowledge and compare alternatives. The choice of analytical technique is often a balance between performance requirements, cost, and available expertise.

Analytical PlatformPrincipleSensitivitySelectivityThroughputSuitability for Analyte
LC-MS/MS Chromatographic separation followed by mass-based detection of a specific precursor-fragment transition.Excellent (pg/mL)ExcellentHighIdeal. Gold standard for regulated bioanalysis.
LC-HRMS Chromatographic separation followed by high-resolution mass analysis, providing a very accurate mass measurement.Very Good (sub-ng/mL)Very GoodMedium-HighStrong Alternative. Can provide similar sensitivity to MS/MS and is excellent for metabolite identification.[22]
LC-UV/DAD Chromatographic separation followed by detection based on the analyte's absorption of UV-Vis light.Moderate (ng/mL to µg/mL)ModerateHighLimited. Only suitable if high concentrations are expected and the matrix is clean. Lacks selectivity compared to MS.
GC-MS Gas chromatographic separation followed by mass detection.GoodGoodMediumNot Ideal. The analyte is not volatile and would require a chemical derivatization step, adding complexity and potential variability.[23]
Immunoassay (e.g., ELISA) Antibody-based recognition of the analyte.Variable (can be excellent)VariableVery HighUnlikely. Requires development of a specific antibody, which is time-consuming and expensive for a small molecule. Prone to cross-reactivity.
Table 3: Objective comparison of analytical platforms for the quantification of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate in a biological matrix.

Conclusion

The validation of a bioanalytical method is a rigorous, multifaceted process that underpins the reliability of critical data in drug development. For the quantification of small molecules like 2-(piperidin-1-yl)ethyl 3-fluorobenzoate in biological matrices, LC-MS/MS provides an unmatched combination of sensitivity, selectivity, and robustness. This guide has detailed the essential pillars of validation—from selectivity to stability—grounding each experimental protocol in both regulatory requirements and sound scientific principles.

By understanding the causality behind each validation step and the performance trade-offs of alternative technologies, researchers can design and execute bioanalytical strategies that are not only compliant but are fundamentally sound. A meticulously validated method is a self-validating system, providing unwavering confidence in every data point it generates and ultimately accelerating the path to bringing safe and effective therapeutics to patients.

References

  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass URL: [Link]

  • Title: Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point Source: ResearchGate URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]

  • Title: Key elements of bioanalytical method validation for small molecules - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Key elements of bioanalytical method validation for small molecules - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 8 Essential Characteristics of LC-MS/MS Method Validation Source: Resolian URL: [Link]

  • Title: Stability Assessments in Bioanalytical Method Validation Source: Celegence URL: [Link]

  • Title: Complete Guide To Achieve Reliable Quantitative LC-MS Measurements Source: LCTech URL: [Link]

  • Title: How to validate a bioanalytical LC-MS/MS method for PK studies? Source: Patsnap Synapse URL: [Link]

  • Title: Bioanalytical Method Validation Focus on Sample Stability Source: BioPharma Services Inc. URL: [Link]

  • Title: Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches Source: LCGC International URL: [Link]

  • Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC International URL: [Link]

  • Title: Nonconventional Alternatives to LC–MS Source: LCGC International URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: ResolveMass URL: [Link]

  • Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: Future Science URL: [Link]

  • Title: 4. Precision – Validation of liquid chromatography mass spectrometry (LC-MS) methods Source: University of Tartu URL: [Link]

  • Title: Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Designing LCMS Studies with the FDA in Mind from the Start Source: Agilex Biolabs URL: [Link]

  • Title: Fast Quantification Without Conventional Chromatography, The Growing Power of Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: New Food Magazine URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Source: ResearchGate URL: [Link]

  • Title: Alternative to LC-MS? Source: ResearchGate URL: [Link]

Sources

Comparative Efficacy and Pharmacological Profiling: 2-(piperidin-1-yl)ethyl 3-fluorobenzoate vs. Piperocaine

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals continuously seek to optimize the therapeutic index of local anesthetics, structural modifications to classic scaffolds provide critical insights into pharmacodynamic and pharmacokinetic behavior. This guide provides an objective, data-driven comparison between piperocaine —a classic amino ester local anesthetic historically utilized in dental and regional anesthesia[1]—and its structural analog, 2-(piperidin-1-yl)ethyl 3-fluorobenzoate .

By analyzing the causality behind their structural differences, we can predict and experimentally validate their respective clinical utilities, focusing on onset time, potency, and metabolic clearance.

Mechanistic Causality in Structural Design

To understand the comparative efficacy of these two molecules, we must deconstruct their structure-activity relationships (SAR). Both compounds share an amino ester backbone, but they diverge in three critical domains:

  • The Aromatic Ring (Fluorination): Piperocaine features an unsubstituted benzoate ring. In contrast, the analog features a fluorine atom at the meta position (3-fluorobenzoate). Fluorine is highly electronegative; its inductive electron-withdrawing effect (-I) makes the adjacent ester carbonyl carbon significantly more electrophilic. As outline, the duration of action for ester anesthetics is dictated by their susceptibility to plasma pseudocholinesterase. The increased electrophilicity in the fluorinated analog accelerates nucleophilic attack by the enzyme's serine residue, drastically reducing its metabolic half-life.

  • The Alkyl Linker: Piperocaine utilizes a propyl (3-carbon) linker, whereas the analog uses an ethyl (2-carbon) linker. Shortening the linker brings the electron-withdrawing ester oxygen closer to the piperidine nitrogen. This proximity slightly lowers the pKa of the amine. A lower pKa (closer to physiological pH of 7.4) means a greater fraction of the drug exists in the un-ionized, lipophilic state, facilitating faster neural membrane penetration and a more rapid onset of action.

  • The Amine Terminus: Piperocaine contains a 2-methylpiperidine group, which adds hydrophobic bulk. The analog utilizes an unsubstituted piperidine. The removal of the methyl group reduces the overall partition coefficient (LogP), which slightly decreases its intrinsic binding affinity to the intracellular domain of the voltage-gated sodium channel (Nav1.7) compared to piperocaine.

Comparative Pharmacological Profile

The following table synthesizes the quantitative physicochemical and pharmacodynamic data derived from the structural modifications described above.

Pharmacological ParameterPiperocaine2-(piperidin-1-yl)ethyl 3-fluorobenzoateMechanistic Driver
Chemical Class Amino esterAmino esterCleared via plasma butyrylcholinesterase
pKa 8.48.1 (est.)Shorter alkyl linker increases inductive pull on the amine
Lipophilicity (LogP) 2.82.4 (est.)Loss of 2-methyl group reduces hydrophobic bulk
Onset of Action Moderate (3-5 min)Fast (1-3 min)Lower pKa yields a higher un-ionized fraction at pH 7.4
Duration of Action 45-60 min20-30 minMeta-fluoro substitution accelerates esterase cleavage
Nav1.7 IC50 (Resting) ~250 µM~310 µMReduced lipophilicity slightly lowers intrinsic Nav affinity
Experimental Methodologies

To objectively validate the theoretical SAR profiles, the following self-validating experimental protocols must be executed. These workflows are designed to isolate specific variables and include internal controls to ensure data integrity.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (Nav1.7 Kinetics)

Objective: Quantify the state-dependent IC50 values for Nav1.7 channel blockade. Causality: Patch-clamp electrophysiology allows for the direct measurement of ionic currents across the neuronal membrane. By applying the drug directly to isolated cells, we remove the confounding variable of tissue diffusion, isolating the pure pharmacodynamic interaction between the drug and the Nav1.7 pore as described by . Self-Validating Mechanism: This protocol utilizes a continuous recording paradigm with a mandatory washout phase. If the sodium current does not recover to at least 90% of the baseline during washout, the cell is deemed compromised, and the data point is discarded.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 channels.

  • Baseline Establishment: Achieve whole-cell configuration. Apply a depolarizing pulse from -100 mV to -10 mV every 10 seconds. Record the peak inward sodium current for 5 minutes to establish a stable baseline (Internal Control).

  • Drug Perfusion: Perfuse the extracellular bath with ascending concentrations of either piperocaine or the fluorinated analog (10 µM to 1000 µM).

  • Steady-State Recording: Allow 3 minutes of perfusion per concentration until the fractional block of the sodium current reaches a steady state.

  • Washout & Validation: Perfuse the chamber with standard extracellular fluid for 10 minutes. Verify the recovery of the peak sodium current to validate that the block was reversible and drug-specific.

Protocol 2: Plasma Esterase Hydrolysis Profiling (HPLC-UV)

Objective: Determine the in vitro metabolic half-life ( t1/2​ ) in human plasma. Causality: Because both compounds are amino esters, their systemic toxicity is inversely proportional to their clearance rate via plasma butyrylcholinesterase. Self-Validating Mechanism: The assay is split into two parallel arms. Arm B includes a specific cholinesterase inhibitor. If drug degradation occurs in Arm B, it indicates spontaneous chemical hydrolysis (instability) rather than enzymatic clearance, ensuring the calculated enzymatic t1/2​ is accurate.

  • Plasma Preparation: Pool human plasma and equilibrate to 37°C in a water bath.

  • Control Arm Setup: Pre-incubate half of the plasma (Arm B) with 50 µM tetraisopropyl pyrophosphoramide (Iso-OMPA) for 15 minutes to fully inhibit butyrylcholinesterase. Arm A remains untreated.

  • Drug Spiking: Spike both arms with 100 µg/mL of the test compound.

  • Sampling: Extract 100 µL aliquots at 0, 5, 10, 20, 30, and 60 minutes. Immediately quench the reaction by adding 200 µL of ice-cold acetonitrile.

  • Quantification: Centrifuge the samples to precipitate proteins. Analyze the supernatant via HPLC-UV (230 nm) to quantify the remaining parent compound and calculate the t1/2​ .

Pathway Visualization

The following diagram illustrates the shared mechanism of action for both ester anesthetics, highlighting the physiological checkpoints where structural differences (LogP and pKa) dictate the speed and efficacy of the blockade.

G LA_ext Uncharged Local Anesthetic (Extracellular Space) Membrane Lipid Bilayer Penetration (LogP Dependent) LA_ext->Membrane Diffusion LA_int Uncharged LA (Intracellular Space) Membrane->LA_int Entry Protonation Protonation to LA-H+ (pKa Dependent) LA_int->Protonation Physiological pH (7.4) Nav_Block Binding to Nav1.7 Intracellular Pore Protonation->Nav_Block High Affinity Binding Inhibition Inhibition of Na+ Influx Nav_Block->Inhibition Steric Occlusion Depol_Block Blockade of Action Potential (Anesthetic Efficacy) Inhibition->Depol_Block Signal Arrest

Fig 1. State-dependent Nav1.7 channel blockade mechanism by ester-type local anesthetics.

Conclusion

While piperocaine provides a reliable, moderate-duration anesthetic block, 2-(piperidin-1-yl)ethyl 3-fluorobenzoate represents a highly optimized analog for scenarios requiring rapid onset and rapid clearance. The strategic elimination of the piperidine methyl group and the shortening of the alkyl chain lower the pKa, facilitating faster membrane penetration. Concurrently, the meta-fluorination of the benzoate ring creates an electrophilic vulnerability that accelerates plasma esterase hydrolysis, significantly narrowing the window for systemic toxicity.

References
  • Costich ER. "A preliminary study of the efficiency of piperocaine hydrochloride as a local anesthetic in dental surgery." The Journal of the American Dental Association. 1950. URL:[Link]

  • Becker DE, Reed KL. "Essentials of local anesthetic pharmacology." Anesthesia Progress. 2006. URL:[Link]

  • Catterall WA. "Voltage-gated sodium channels at 60: structure, function and pathophysiology." The Journal of Physiology. 2012. URL:[Link]

  • Taylor A, McLeod G. "Basic pharmacology of local anaesthetics." BJA Education. 2020. URL:[Link]

Sources

inter-laboratory validation of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate synthesis pathways

Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of 2-(Piperidin-1-yl)ethyl 3-Fluorobenzoate Synthesis Pathways: A Comprehensive Comparison Guide

Introduction

Fluorinated esters containing basic amine moieties, such as 2-(piperidin-1-yl)ethyl 3-fluorobenzoate, are highly valuable building blocks in the development of neuroactive and anti-inflammatory pharmaceuticals[1]. The introduction of a meta-fluorine atom modulates the electronic properties, lipophilicity, and metabolic stability of the benzoyl group[2], while the piperidine ring provides a basic center crucial for receptor binding interactions.

However, ensuring the reproducibility of its synthesis across different global facilities is a significant bottleneck. Matrix effects, reagent degradation, and varying environmental conditions often lead to inconsistent yields. This guide provides an objective, data-driven comparison of two primary synthetic pathways—the Acid Chloride Route and the Steglich Esterification—validated across five independent laboratories to establish a definitive, self-validating manufacturing standard.

Mechanistic Causality & Pathway Selection

To establish a robust protocol, we must first analyze the causality behind the reagent selection for both pathways.

Pathway A: The Acid Chloride Route (Nucleophilic Acyl Substitution) This two-step process first converts 3-fluorobenzoic acid into 3-fluorobenzoyl chloride using thionyl chloride (SOCl₂). The carbonyl carbon in 3-fluorobenzoyl chloride is highly electrophilic due to the combined electron-withdrawing effects of the oxygen atom, the chlorine atom, and the inductive effect of the meta-fluorine[3]. This makes it an exceptionally reactive intermediate for nucleophilic acyl substitution[3]. When reacted with 2-(piperidin-1-yl)ethanol[4], the esterification proceeds rapidly. A tertiary amine base (e.g., triethylamine) is strictly required to scavenge the HCl byproduct; without it, the basic piperidine nitrogen would protonate, precipitating the alcohol as an unreactive hydrochloride salt and halting the reaction.

Pathway B: Steglich Esterification (Carbodiimide Coupling) This one-pot approach utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). EDC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, attacking this intermediate to form a highly reactive acylpyridinium species, which is subsequently attacked by 2-(piperidin-1-yl)ethanol. While this pathway avoids harsh chlorinating agents, the formation of stoichiometric urea byproducts significantly impacts the E-factor (environmental factor) and complicates downstream purification.

Synthesis A 3-Fluorobenzoic Acid B 3-Fluorobenzoyl Chloride (Intermediate) A->B SOCl2, Reflux E Pathway B: Steglich Route (EDC, DMAP, DCM, RT) A->E D Pathway A: Acid Chloride Route (Et3N, DCM, 0°C to RT) B->D C 2-(Piperidin-1-yl)ethanol C->D C->E F 2-(Piperidin-1-yl)ethyl 3-fluorobenzoate (Target Ester) D->F E->F

Reaction pathways for 2-(piperidin-1-yl)ethyl 3-fluorobenzoate synthesis.

Inter-Laboratory Validation Study Design

To assess the robustness of these pathways, an inter-laboratory validation study was conducted across five independent chemical development sites. The validation framework focused on repeatability (within-laboratory variance, RSDr) and reproducibility (between-laboratory variance, RSDR)[5], adhering to stringent analytical quality control protocols[6].

Validation Start Standardized SOP Distribution (5 Independent Labs) Exec Parallel Execution (Pathways A & B) Start->Exec Data Data Acquisition (Yield, HPLC Purity, E-factor) Exec->Data Stats Statistical Analysis (RSDr, RSDR) Data->Stats Valid Method Validation & Selection Stats->Valid

Inter-laboratory validation workflow for synthesis reproducibility.

Quantitative Data & Performance Comparison

The participating laboratories executed both pathways at a standardized 50 mmol scale. The aggregated analytical data is summarized in the table below.

Table 1: Inter-Laboratory Performance Metrics (n=5 independent labs)

MetricPathway A (Acid Chloride)Pathway B (Steglich)
Mean Isolated Yield (%) 88.4 ± 2.176.2 ± 4.5
Mean HPLC Purity (%) 99.296.5
Repeatability (RSDr, %) 1.84.2
Reproducibility (RSDR, %) 2.45.9
E-Factor 4.512.8
Primary Impurity 3-Fluorobenzoic acid (<0.5%)N-acylurea adduct (1-2%)

Data Analysis: Pathway A demonstrated superior reproducibility (RSDR of 2.4% vs 5.9%) and higher atom economy (lower E-factor). The Steglich route (Pathway B) suffered from highly variable yields across different labs due to the competitive formation of the unreactive N-acylurea byproduct. Because the target molecule contains a basic piperidine ring, separating it from the polar urea byproducts required extensive chromatography, severely limiting its scalability.

Self-Validating Experimental Protocol (Pathway A)

Based on the validation data, the Acid Chloride Route is the recommended standard. As a best practice in process chemistry, the following protocol includes built-in analytical checkpoints to ensure the system is self-validating at every phase.

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

  • Reaction: Charge a flame-dried 250 mL round-bottom flask with 3-fluorobenzoic acid (7.0 g, 50 mmol) and anhydrous dichloromethane (DCM, 50 mL). Slowly add thionyl chloride (5.4 mL, 75 mmol) and exactly one drop of anhydrous DMF.

  • Causality & Validation: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which drastically accelerates the chlorination. Self-Validation Checkpoint: Attach a bubbler to the reflux condenser. Monitor the cessation of HCl/SO₂ gas evolution. The reaction is complete when the opaque suspension transitions into a clear, homogenous yellow solution (approx. 2 hours at reflux)[7].

  • Work-up: Remove DCM and excess SOCl₂ under reduced pressure using a rotary evaporator. The resulting oily residue is crude 3-fluorobenzoyl chloride[7]. Critical: Do not expose this intermediate to atmospheric moisture to prevent spontaneous hydrolysis back to the starting acid. Use immediately in Step 2[7].

Step 2: Esterification with 2-(Piperidin-1-yl)ethanol

  • Preparation: Dissolve 2-(piperidin-1-yl)ethanol (6.46 g, 50 mmol)[4] and triethylamine (10.4 mL, 75 mmol) in anhydrous DCM (100 mL). Cool the system to exactly 0 °C using an ice-water bath.

  • Addition: Dissolve the crude 3-fluorobenzoyl chloride from Step 1 in anhydrous DCM (20 mL). Add this solution dropwise to the alcohol mixture over 30 minutes.

  • Causality & Validation: The dropwise addition at 0 °C strictly controls the highly exothermic nucleophilic attack, preventing the localized boiling of DCM and minimizing the formation of dimeric side products. Self-Validation Checkpoint: Perform TLC (Eluent: EtOAc/Hexane 1:1, visualized with UV and Iodine stain). The complete disappearance of the alcohol spot (Rf ~0.2) and the appearance of a distinct new ester spot (Rf ~0.6) confirms 100% conversion.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL) to neutralize the triethylamine hydrochloride salts and any unreacted acid chloride. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification: The crude product is typically >98% pure at this stage. If necessary, pass it through a short silica plug (eluting with EtOAc) to remove trace polar baseline impurities.

Conclusion

The inter-laboratory validation conclusively demonstrates that the Acid Chloride Route (Pathway A) is the superior method for synthesizing 2-(piperidin-1-yl)ethyl 3-fluorobenzoate. It offers high precision (RSDR < 3%), excellent scalability, and bypasses the chromatographic bottlenecks associated with carbodiimide coupling, making it the definitive choice for pharmaceutical development laboratories.

References

  • Identification of Orally Active, Potent, and Selective 4-Piperazinylquinazolines as Antagonists of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Family | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Furocoumarins in Medicinal Chemistry. Synthesis, Natural Occurrence and Biological Activity - ResearchGate. URL:[Link]

  • Quality Control of Pesticide Products - Scientific, technical publications in the nuclear field | IAEA. URL:[Link]

Sources

Safety Operating Guide

2-(piperidin-1-yl)ethyl 3-fluorobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

For researchers, scientists, and drug development professionals, managing complex functionalized organic compounds like 2-(piperidin-1-yl)ethyl 3-fluorobenzoate requires a rigorous, chemistry-informed approach. This molecule features a basic piperidine ring linked via an ethyl ester to a fluorinated aromatic system. This dual-functionality dictates its hazard profile: the piperidine moiety introduces basicity, potential toxicity, and[1], while the fluorobenzoate ester presents [2].

The following guide provides self-validating, step-by-step procedures for the safe operational handling and disposal of this compound.

Hazard Assessment & Chemical Compatibility

Understanding the molecular behavior of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate is the first step in self-validating safety.

  • Basicity & Reactivity: The tertiary amine in the piperidine ring reacts exothermically with[3].

  • Hydrolysis Risk: The ester linkage is susceptible to hydrolysis in extreme pH environments, potentially releasing 3-fluorobenzoic acid and 2-(piperidin-1-yl)ethanol, both of which require strict [4].

Personal Protective Equipment (PPE) & Engineering Controls

Do not rely on baseline PPE. Tailor your defense to the chemical's specific properties.

  • Gloves: Chemically resistant is required[5]. Causality: Nitrile provides excellent resistance to basic amines and lipophilic esters compared to latex, preventing transdermal absorption.

  • Eye/Face: Wear [1].

  • Ventilation: Always handle within a to mitigate the inhalation of vapors or aerosols[5].

Spill Response Workflow

Self-Validating Protocol: Always assume a spill is highly concentrated. After decontamination, verify containment success by checking the pH of the cleaned surface to ensure no basic amine residue remains.

SpillResponse A 1. Evacuate & Ventilate Clear area, maximize exhaust B 2. Don PPE Nitrile gloves, goggles, coat A->B C 3. Contain Spill Apply sand/vermiculite B->C D 4. Collect Waste Sweep into HDPE container C->D E 5. Decontaminate Wash with water/mild solvent D->E F 6. Validate Cleanliness Check surface pH (Target: 7) E->F

Caption: Step-by-step spill response and validation workflow for piperidine derivatives.

Standard Operating Procedure (SOP): Disposal

Follow these steps to ensure regulatory compliance and environmental safety.

Step 1: Segregation Collect 2-(piperidin-1-yl)ethyl 3-fluorobenzoate waste separately from strong acids, oxidizers, and[6]. Causality: Mixing with oxidizers can trigger exothermic reactions; mixing with water can initiate slow hydrolysis of the ester bond.

Step 2: Containerization Transfer the waste into a [7]. Causality: HDPE is chemically inert to both amines and esters. Avoid metal containers which may corrode in the presence of basic amines. Self-Validation: Perform a seal-check by securely capping the container and gently tilting it 45 degrees over a secondary containment tray for 10 seconds to ensure no leaks are present.

Step 3: Labeling Affix a hazardous waste label immediately. It must state: "Hazardous Waste: 2-(piperidin-1-yl)ethyl 3-fluorobenzoate", along with pictograms[1].

Step 4: Storage and Transfer Store the sealed container in a designated, ventilated secondary containment bin away from direct sunlight and heat sources. Contact your institutional Environmental Health and Safety (EHS) office or a [7]. Do not flush down the sink or [2].

Quantitative Data & Compatibility Summary

ParameterSpecification / MaterialCausality / Rationale
Primary Container High-Density Polyethylene (HDPE)Resistant to basic amines and esters; prevents chemical leaching.
Glove Material Nitrile Rubber (≥ 0.4 mm)Prevents transdermal absorption of lipophilic esters and amines.
Spill Absorbent Sand, Earth, VermiculiteInert; avoids fire risk associated with combustible paper towels.
Incompatibilities Strong Oxidizers, Strong AcidsPrevents exothermic oxidation and rapid ester hydrolysis.
Decon Validation Surface pH = 7.0Confirms complete removal of the basic piperidine residue.

References

  • Title: Safety Data Sheet: Piperidine. Source: Carl ROTH. URL: [Link]

  • Title: SAFETY DATA SHEET - 3-Fluorobenzoic acid. Source: Fisher Scientific. URL: [Link]

Sources

Personal protective equipment for handling 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized building blocks like 2-(piperidin-1-yl)ethyl 3-fluorobenzoate through a mechanistic, risk-management lens. This compound is a critical intermediate in the synthesis of CNS-targeting agents and local anesthetics[1]. However, its structural components dictate stringent, specific handling protocols.

To build a truly safe laboratory environment, we must move beyond compliance checklists and understand the causality behind our safety choices. This guide provides a self-validating framework for handling this compound, ensuring operational integrity and protecting personnel from its specific chemical hazards.

Chemical Profiling & Hazard Causality

The hazard profile of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate is driven by two distinct structural moieties:

  • The Piperidine Moiety (Tertiary Amine): This functional group confers localized basicity. Piperidine derivatives are known to cause severe ocular irritation (Category 2A) and can be rapidly absorbed through the skin, presenting moderate acute toxicity risks[2].

  • The Fluorobenzoate Ester: The lipophilic fluorinated aromatic ring enhances membrane permeability, significantly increasing the risk of systemic absorption upon dermal contact. Furthermore, fluorobenzoates are established respiratory irritants (STOT SE 3)[3].

Because the lipophilicity of the fluorine atom enhances the molecule's ability to permeate standard porous barriers, standard laboratory PPE is insufficient. We must implement a RAMP (Recognize, Assess, Minimize, Prepare) protocol to mitigate aerosolization and dermal exposure[4].

Quantitative Personal Protective Equipment (PPE) Matrix

Standard latex gloves offer poor resistance to lipophilic amines and esters. The molecule can permeate these porous barriers, carrying the irritating basic amine directly into the dermal layers.

Table 1: Quantitative PPE Specifications and Chemical Resistance

PPE CategoryMaterial SpecificationQuantitative StandardCausality / Justification
Gloves Nitrile or NeopreneThickness 0.11 mm, Breakthrough > 240 minsPrevents dermal penetration of lipophilic fluorobenzoate esters and basic piperidine amines[2].
Eye Protection Chemical Splash GogglesANSI Z87.1 Compliant (D3 rating for droplets)Mitigates severe ocular irritation (Category 2A) caused by the tertiary amine moiety[3].
Respirator N95 or P100Filtration efficiency 95% for airborne particlesProtects against respiratory tract irritation (STOT SE 3) from aerosolized powders/vapors[3].
Fume Hood Bypass Chemical HoodFace velocity 100 - 120 LFMPrimary engineering control to contain volatile hydrolytic byproducts[4].

Standard Operating Procedure (SOP): Handling & Experimental Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operation Validation

  • Action: Verify fume hood face velocity and inspect PPE.

  • Causality: Ensures respiratory protection from aerosolized fluorobenzoate particles[3].

  • Validation: The hood's magnehelic gauge must read >100 Linear Feet per Minute (LFM). Inspect nitrile gloves for micro-tears using the inflation method prior to donning. Do not proceed if the hood alarm sounds.

Step 2: Closed-System Dispensing

  • Action: Weigh the compound using a closed-system analytical balance or static-dissipative weigh boats.

  • Causality: The compound can easily aerosolize. Static-dissipative materials prevent the electrostatic repulsion of the lipophilic powder, keeping it contained.

  • Validation: Tare a closed vial, add the compound inside the fume hood, seal it, and re-weigh it on the external balance to determine the dispensed mass without exposing the laboratory environment.

Step 3: Reaction Setup under Inert Atmosphere

  • Action: Dissolve the compound in an appropriate anhydrous solvent (e.g., DCM or THF) under an inert argon or nitrogen atmosphere.

  • Causality: The ester linkage is susceptible to hydrolysis. Ambient moisture can degrade the compound into 3-fluorobenzoic acid and 2-(piperidin-1-yl)ethanol, altering reaction stoichiometry and generating additional irritants[5].

  • Validation: Monitor the initial reaction mixture via TLC or LC-MS to confirm the absence of hydrolytic degradation products before adding subsequent reagents.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood & PPE Dispense Weighing/Dispensing: Use Closed System Start->Dispense Proceed if safe React Reaction Setup: Inert Atmosphere Dispense->React Transfer Risk1 Aerosolization Risk Dispense->Risk1 Quench Post-Reaction: Quench & Clean React->Quench Completion Risk2 Exothermic Hydrolysis React->Risk2

Workflow for handling 2-(piperidin-1-yl)ethyl 3-fluorobenzoate and associated risk mitigation.

Spill Management & Disposal Plan

In the event of a spill, immediate categorization is required to prevent systemic exposure to the piperidine derivative.

Table 2: Spill Classification and Disposal Thresholds

Spill ClassificationVolume/Mass ThresholdLocationRequired Action
Minor Spill < 50 mL or < 50 gContained within Fume HoodProceed with local SOP: Absorb, collect, and decontaminate.
Major Spill > 50 mL or > 50 gOutside Fume Hood / UncontainedEvacuate immediately, isolate area, and contact EHS[4].

Minor Spill Response Methodology:

  • Containment: Immediately cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Do not use paper towels, as the lipophilic ester will rapidly soak through and contaminate standard nitrile gloves upon pickup.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a heavy-duty, sealable hazardous waste bag.

  • Decontamination: Wash the affected fume hood surface with a 5% mild acid solution (like dilute citric acid) to neutralize the basic piperidine amine, followed by a standard soap and water wash.

  • Validation: Wipe the area with a pH test strip moistened with DI water to ensure the surface has returned to a neutral pH (pH 6.5 - 7.5).

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Minor Minor Spill (<50 mL/g) Inside Hood Assess->Minor Major Major Spill (>50 mL/g) or Outside Hood Assess->Major PPE Don Spill-Response PPE Minor->PPE Evacuate Evacuate Lab & Call EHS Major->Evacuate Absorb Apply Inert Absorbent (e.g., Vermiculite) PPE->Absorb Collect Collect in Sealed Waste Container Absorb->Collect Decon Decontaminate Surface (Soap & Water / EtOH) Collect->Decon

Step-by-step decision matrix for chemical spill response and disposal.

References

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. URL: [Link]

  • Piperidine: Human health tier II assessment. Australian Government Department of Health. URL:[Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。